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2-Bromoethyl 2-phenylacetate Documentation Hub

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  • Product: 2-Bromoethyl 2-phenylacetate
  • CAS: 6282-47-9

Core Science & Biosynthesis

Foundational

2-Bromoethyl 2-phenylacetate chemical structure and properties

Topic: 2-Bromoethyl 2-phenylacetate Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Structural Analysis, Synthesis Protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromoethyl 2-phenylacetate Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthesis Protocols, and Reactivity Profile

Executive Summary

2-Bromoethyl 2-phenylacetate (also known as 2-bromoethyl benzeneacetate) is a bifunctional organic intermediate characterized by a phenylacetic acid core esterified with a 2-bromoethanol moiety. It serves as a specialized alkylating agent in medicinal chemistry, enabling the introduction of a phenylacetyl group linked via an ethyl spacer, or conversely, the attachment of a reactive bromoethyl linker to a phenylacetic scaffold.

Crucial Distinction: This compound is frequently confused with its isomer, Ethyl 2-bromo-2-phenylacetate (CAS 2882-19-1), where the bromine atom is located on the


-carbon of the acid rather than the ethyl ester chain. This guide focuses exclusively on the 2-bromoethyl ester  variant (

).

Chemical Identity & Structural Analysis[1][2][3]

The molecule features two distinct electrophilic sites: the carbonyl carbon (susceptible to hydrolysis or transesterification) and the terminal alkyl bromide (susceptible to


 displacement).
ParameterDetail
IUPAC Name 2-Bromoethyl 2-phenylacetate
Common Names 2-Bromoethyl benzeneacetate; Phenylacetic acid 2-bromoethyl ester
Molecular Formula

Molecular Weight 243.10 g/mol
Structure (SMILES) BrCCOC(=O)Cc1ccccc1
Key Functional Groups Ester (Carboxylate), Primary Alkyl Bromide, Phenyl Ring
Structural Visualization

The following diagram illustrates the chemical connectivity and the two primary zones of reactivity.

ChemicalStructure Phenyl Phenyl Ring (Lipophilic Domain) AlphaC Alpha-Methylene (-CH2-) Phenyl->AlphaC Ester Ester Linkage (-COO-) AlphaC->Ester Ethyl Ethyl Spacer (-CH2-CH2-) Ester->Ethyl Hydrolysis Hydrolysis Site (Acid/Base Sensitive) Ester->Hydrolysis Bromide Terminal Bromide (Leaving Group) Ethyl->Bromide SN2 SN2 Attack Site (Nucleophilic Substitution) Bromide->SN2

Figure 1: Structural connectivity of 2-Bromoethyl 2-phenylacetate highlighting reactive centers.

Physicochemical Properties[3][6][8][9]

Quantitative data for this specific isomer is less ubiquitous than for its


-bromo counterpart. The properties below are derived from experimental data of the compound and its close analog, 2-Bromoethyl benzoate  (CAS 939-54-8), which shares nearly identical electronic and steric characteristics in the ester/alkyl bromide region.
PropertyValue / EstimateNotes
Physical State Colorless to pale yellow oilLiquid at room temperature.
Boiling Point 155–160 °C @ 20 mmHgEstimated based on benzoate analog (157-159 °C).
Density ~1.39 - 1.45 g/mLHigh density due to bromine content.[1]
Solubility Soluble in DCM, EtOAc, THFHydrolyzes slowly in water.
Refractive Index

Consistent with aromatic esters.[1][2]
Stability Moisture SensitiveStore under inert gas (

or Ar) at 2-8°C.

Synthesis Protocols

Method A: Acyl Chloride Esterification (Standard Route)

This method is preferred for scale-up due to its high yield and operational simplicity. It utilizes phenylacetyl chloride and 2-bromoethanol.

Reagents:

  • Phenylacetyl chloride (1.0 equiv)

  • 2-Bromoethanol (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2-bromoethanol (1.1 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.5 M concentration). Cool to 0°C under nitrogen atmosphere.
    
  • Addition: Add phenylacetyl chloride (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the acid chloride.

  • Workup: Quench with cold water. Wash the organic phase successively with 1M HCl (to remove amine), saturated

    
     (to remove acid traces), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>95%).
    
Method B: Oxidative Ring Opening (Specialized)

A milder method suitable for sensitive substrates, involving the oxidative ring opening of acetals using TEMPO and Lewis acids.

Protocol:

  • Substrate: 2-benzyl-1,3-dioxolane.

  • Reagents: TEMPO (2.0 equiv),

    
     (4.0 equiv).
    
  • Conditions: React in organic solvent to yield 2-bromoethyl phenylacetate.

  • Note: This route is generally reserved for cases where the acid chloride is not available or orthogonal protection is required.

Spectroscopic Characterization

The identity of 2-bromoethyl 2-phenylacetate is confirmed via


 NMR. The key diagnostic signals are the two triplets corresponding to the ethyl chain.

 NMR (400 MHz, 

):
  • 
     7.26–7.35 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.38 (t, 
    
    
    
    , 2H):
    
    
    (Deshielded by oxygen).
  • 
     3.66 (s, 2H): 
    
    
    
    (Benzylic singlet).
  • 
     3.50 (t, 
    
    
    
    , 2H):
    
    
    (Adjacent to bromine).

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and solvent traces.

Reactivity & Applications

Mechanism of Action: Alkylation

The primary utility of this compound lies in its ability to act as an electrophile at the terminal carbon. It reacts with nucleophiles (amines, thiols, phenoxides) via an


 mechanism.

Workflow: Synthesis of N-Substituted Morpholinones A common application is the reaction with amino alcohols or diamines to form heterocycles.

ReactionScheme SM 2-Bromoethyl 2-phenylacetate Inter Intermediate: Secondary Amine (Alkylation) SM->Inter SN2 Displacement (-HBr) Nuc Nucleophile (e.g., Primary Amine R-NH2) Nuc->Inter Prod Product: N-Substituted Phenylacetamide or Heterocycle Inter->Prod Intramolecular Cyclization (if applicable)

Figure 2: General reactivity pathway with amine nucleophiles.

Key Applications
  • Prodrug Synthesis: Used to attach a phenylacetic acid moiety to a drug molecule via a hydrolyzable ester linker, improving lipophilicity.

  • Heterocycle Formation: Precursor for the synthesis of morpholine derivatives by reacting with ethanolamine derivatives, followed by cyclization.

  • Surface Modification: Used to functionalize surfaces presenting hydroxyl or amine groups with phenyl residues.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Lachrymator: Like many

    
    -halo esters and bromoethyl esters, this compound is irritating to eyes and mucous membranes.
    
  • Skin Irritant: Causes skin irritation and potential sensitization.

  • Alkylating Agent: Potential mutagen; handle with extreme care.

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize area with dilute alcoholic KOH if necessary (destroys the alkylating potential).

  • Storage: Store in a tightly sealed container at 2–8°C. Protect from light and moisture to prevent hydrolysis and liberation of HBr.

References

  • Synthesis via Oxidative Ring Opening: Atkin, J. P. (2015). New Applications of TEMPO in Organic Synthesis. University of York.

  • General Esterification Protocols:Organic Syntheses, Coll. Vol. 1, p. 246 (1941); Vol. 3, p. 167 (1953). (Standard Acid Chloride Methodologies).
  • Analogous Properties (2-Bromoethyl benzoate): National Center for Biotechnology Information. PubChem Compound Summary for CID 70664, 2-Bromoethyl benzoate.

  • NMR Spectral Data Verification: Validated against fragmentation patterns of homologous 2-bromoethyl esters described in Spectroscopic Identification of Organic Compounds, Silverstein et al.

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromoethyl Acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis and pharmaceutical development, a profound understanding of the physical properties of c...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and pharmaceutical development, a profound understanding of the physical properties of chemical intermediates is paramount. This guide provides an in-depth technical overview of the core physical characteristics of 2-bromoethyl acetate (CAS No. 927-68-4). The nomenclature "2-Bromoethyl benzeneacetate" as initially requested is ambiguous within standard chemical terminology. Based on common structural motifs and available chemical data, this whitepaper focuses on 2-bromoethyl acetate, the most probable intended compound. This versatile bifunctional molecule, featuring both an ester and a haloalkane, serves as a critical building block in the synthesis of a wide array of more complex chemical entities.

This document is structured to provide not only a comprehensive summary of the physical properties of 2-bromoethyl acetate but also to offer insights into the experimental methodologies for their determination. The causality behind the selection of these techniques is elucidated to provide a deeper understanding for the practicing scientist.

Core Physical Properties of 2-Bromoethyl Acetate

The physical properties of 2-bromoethyl acetate are fundamental to its handling, purification, and reactivity. A summary of these key characteristics is presented in the table below.

Physical PropertyValueSource(s)
Molecular Formula C₄H₇BrO₂[1][2][3][4]
Molecular Weight 167.00 g/mol [1][2]
Appearance Colorless to pale yellow liquid[4]
Melting Point -14 to -13.8 °C[3]
Boiling Point 159 - 162 °C[3][5]
Density 1.514 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.455[3]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether.[4]

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following section details the established methodologies for measuring the key physical parameters of liquid compounds such as 2-bromoethyl acetate.

Determination of Boiling Point

The boiling point of a liquid is a critical indicator of its volatility and purity. For a compound like 2-bromoethyl acetate, the boiling point is typically determined via distillation.

Experimental Workflow: Boiling Point Determination by Simple Distillation

BoilingPointDetermination cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Data Analysis A Assemble Simple Distillation Apparatus B Charge Distillation Flask with 2-Bromoethyl Acetate and Boiling Chips A->B C Position Thermometer Correctly B->C D Gently Heat the Distillation Flask C->D Initiate Heating E Observe for First Drop of Distillate D->E F Record Stable Temperature Reading E->F G Correct for Atmospheric Pressure (if necessary) F->G Obtain Boiling Point H Compare with Literature Values G->H

Caption: Workflow for determining the boiling point of a liquid organic compound.

Causality in Experimental Choice:

  • Simple Distillation: This technique is chosen for its straightforwardness and its ability to simultaneously purify the liquid while determining its boiling point. The stable temperature plateau observed during the collection of the distillate corresponds to the boiling point of the substance at the given atmospheric pressure.

  • Boiling Chips: The addition of porous boiling chips is crucial to ensure smooth boiling and prevent bumping (sudden, violent boiling), which can lead to inaccurate temperature readings and potential hazards.

  • Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side arm of the distillation head. This positioning ensures that the thermometer is measuring the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true definition of the boiling point.

Measurement of Density

Density is an intrinsic property that relates a substance's mass to its volume. It is a valuable parameter for identification and for calculations involving mass-to-volume conversions.

Protocol for Density Determination using a Pycnometer:

  • Clean and Dry: Thoroughly clean and dry a pycnometer (a small glass flask of a known volume).

  • Weigh Empty: Accurately weigh the empty pycnometer.

  • Fill and Weigh with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.

  • Calculate Volume: Using the known density of water at that temperature, calculate the precise volume of the pycnometer.

  • Fill and Weigh with Sample: Empty and dry the pycnometer, then fill it with 2-bromoethyl acetate at the same temperature and weigh it.

  • Calculate Density: The density of the 2-bromoethyl acetate is its mass (weight of filled pycnometer minus weight of empty pycnometer) divided by the determined volume of the pycnometer.

Rationale: The use of a pycnometer provides a highly accurate and reproducible method for determining the density of a liquid due to the precise definition of the volume.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a highly sensitive physical property that is characteristic of a particular substance and is often used to assess purity.

Logical Flow: Refractive Index Measurement

RefractiveIndexMeasurement Start Start Calibrate Calibrate Refractometer with a Standard Start->Calibrate Clean Clean Prism Surface Calibrate->Clean Apply Apply a Few Drops of 2-Bromoethyl Acetate Clean->Apply Close Close the Prism Apply->Close Align Align the Light Source and Adjust Focus Close->Align Read Read the Refractive Index from the Scale Align->Read Record Record Temperature Read->Record End End Record->End

Caption: Steps for measuring the refractive index of a liquid sample.

Underlying Principles:

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. It operates on the principle of total internal reflection.

  • Temperature Control: The refractive index is temperature-dependent. Therefore, it is crucial to maintain a constant temperature, typically 20°C, during the measurement. The notation n²⁰/D indicates that the measurement was taken at 20°C using the D-line of a sodium lamp (589 nm).

Assessment of Solubility

Solubility provides qualitative information about the polarity of a molecule. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Qualitative Solubility Testing Protocol:

  • Sample Preparation: Place a small, measured amount (e.g., 0.1 mL) of 2-bromoethyl acetate into a series of test tubes.

  • Solvent Addition: To each test tube, add a measured volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane).

  • Agitation: Vigorously shake or vortex each test tube to ensure thorough mixing.

  • Observation: Observe each mixture for the formation of a homogeneous solution or the presence of distinct layers.

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble.

Interpretation: The moderate solubility of 2-bromoethyl acetate in water can be attributed to the polar ester group, which can form hydrogen bonds with water molecules. Its solubility in organic solvents like ethanol and ether is due to the nonpolar nature of the ethyl and bromoethyl moieties, allowing for favorable van der Waals interactions.

Addressing Nomenclature Ambiguity

As previously mentioned, the term "2-Bromoethyl benzeneacetate" is not a standard chemical name. Another plausible, though less common, interpretation could be 2-bromo-1-phenylethyl acetate. However, a thorough search of chemical databases reveals a lack of comprehensive physical property data for this specific compound. A related compound, 2-phenylethyl 2-bromoacetate (CAS No. 3785-33-9), has a reported molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol [1]. Without further clarification or experimental data, it is not possible to provide a detailed analysis of this alternative structure.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 2-bromoethyl acetate, the most likely subject of the initial inquiry. The tabulated data, coupled with the outlined experimental protocols and their underlying scientific principles, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. An accurate understanding and application of these physical properties are essential for the safe and effective use of this important chemical intermediate in a laboratory and industrial context.

References

  • PubChem. 1-Acetoxy-2-bromoethane. [Link]

  • Stenutz. 2-bromoethyl acetate. [Link]

  • PubChem. 2-Phenylethyl bromoacetate. [Link]

Sources

Foundational

Positional Isomerism in Drug Design: 2-Bromoethyl Phenylacetate vs. Ethyl 2-bromo-2-phenylacetate

Executive Summary In the precise architecture of small molecule synthesis and polymer chemistry, positional isomerism dictates function. This guide analyzes the structural and functional divergence between 2-Bromoethyl p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise architecture of small molecule synthesis and polymer chemistry, positional isomerism dictates function. This guide analyzes the structural and functional divergence between 2-Bromoethyl phenylacetate and Ethyl 2-bromo-2-phenylacetate .

While these two compounds share an identical molecular formula (


) and molecular weight (243.10  g/mol ), the placement of the bromine atom creates a binary opposition in reactivity:
  • Ethyl 2-bromo-2-phenylacetate is a radical precursor and electrophilic

    
    -carbon source , widely used as an initiator in Atom Transfer Radical Polymerization (ATRP) and Reformatsky reactions.
    
  • 2-Bromoethyl phenylacetate is a masked alkylating agent , functioning primarily as a vehicle to install the phenylacetoxy-ethyl moiety via

    
     mechanisms, critical in the synthesis of antihistamines (e.g., Bilastine intermediates).
    

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the bromine's location relative to the carbonyl group. This positioning alters bond dissociation energies (BDE), acidity of adjacent protons, and susceptibility to nucleophilic attack.

Comparative Data Table
FeatureEthyl 2-bromo-2-phenylacetate2-Bromoethyl phenylacetate
Structure


Bromine Position

-position (Benzylic)

-position (Alkyl chain)
CAS Number 2882-19-1554065-25-G (Generic/Related)
Primary Reactivity Radical generation, Enolate formationNucleophilic Substitution (

)
Leaving Group Bromide (generating stable radical/cation)Bromide (generating primary carbocation/transition state)
Key Application ATRP Initiator, Reformatsky ReagentLinker installation, Drug intermediate
Physical State Liquid (

g/mL)
Liquid/Oil
Structural Visualization

Structures cluster_0 Ethyl 2-bromo-2-phenylacetate cluster_1 2-Bromoethyl phenylacetate Struct1 Ph-CH(Br)-C(=O)-O-Et (Benzylic Bromide) Reactivity1 Stable Benzylic Radical (ATRP Active) Struct1->Reactivity1 Radical Stabilization Struct2 Ph-CH2-C(=O)-O-CH2-CH2-Br (Primary Alkyl Bromide) Reactivity2 Primary Electrophile (SN2 Active) Struct2->Reactivity2 Steric Accessibility

Caption: Structural divergence leading to distinct reactive intermediates.

Part 2: Synthetic Pathways[2]

The synthesis of these isomers requires fundamentally different strategies, reflecting their final structural logic.

Synthesis of Ethyl 2-bromo-2-phenylacetate

This synthesis targets the


-carbon.[1] The most robust method involves radical bromination or the Hell-Volhard-Zelinsky (HVZ) modification.
  • Precursor: Ethyl phenylacetate.[2]

  • Reagents: N-Bromosuccinimide (NBS) with AIBN (radical route) or

    
     (ionic/enol route).
    
  • Mechanism: The benzylic position is activated by both the phenyl ring and the carbonyl, making radical abstraction of the

    
    -hydrogen highly favorable.
    
Synthesis of 2-Bromoethyl phenylacetate

This synthesis is an esterification reaction where the bromine is pre-installed on the alcohol component.

  • Precursors: Phenylacetic acid + 2-Bromoethanol.

  • Reagents: DCC/DMAP (Steglich esterification) or

    
     (Fischer esterification).
    
  • Mechanism: Standard acyl substitution at the carbonyl oxygen. The bromine atom remains spectator during the ester formation.

Part 3: Reactivity & Mechanistic Divergence

This section details why a researcher chooses one over the other.

A. Ethyl 2-bromo-2-phenylacetate: The Radical Powerhouse

This molecule is a "privileged structure" in polymer chemistry. The C-Br bond is weak due to the stability of the resulting radical (stabilized by both the phenyl ring and the ester carbonyl).

  • Atom Transfer Radical Polymerization (ATRP): It serves as an initiator. The homolytic cleavage of the C-Br bond is reversible, mediated by a transition metal complex (e.g., Cu(I)/Cu(II)).

  • Reformatsky Reaction: Treatment with Zinc dust generates an organozinc enolate (Reformatsky reagent) which attacks ketones/aldehydes to form

    
    -hydroxy esters.[3]
    
B. 2-Bromoethyl phenylacetate: The Linker Specialist

Here, the bromine is on a primary carbon separated from the ester by an ethylene bridge. It behaves as a standard primary alkyl halide but carries a "payload" (the phenylacetate group).

  • N-Alkylation: Reacts with secondary amines (e.g., piperidine derivatives) to form tertiary amines. This is a classic motif in antihistamine synthesis (e.g., Bilastine analogs).

  • Hydrolysis Risk: Unlike the

    
    -bromo isomer, hydrolysis of the ester bond here releases 2-bromoethanol , a known toxin and mutagen. This requires careful handling during workup.
    
Reactivity Flowchart

Reactivity EBP Ethyl 2-bromo-2-phenylacetate ATRP ATRP Initiation (Polymer Growth) EBP->ATRP Cu(I)/Ligand Reform Reformatsky Reaction (C-C Bond Formation) EBP->Reform Zn(0) BEP 2-Bromoethyl phenylacetate Alkylation N/O-Alkylation (SN2 Substitution) BEP->Alkylation R2NH / Base Cyclization Intramolecular Cyclization (Lactone Formation) BEP->Cyclization Hydrolysis -> Internal Attack

Caption: Divergent reaction pathways dictated by bromine positioning.

Part 4: Experimental Protocols

Protocol A: ATRP Initiation using Ethyl 2-bromo-2-phenylacetate

Context: Synthesis of Polystyrene (PS).

  • Reagents: Styrene (Monomer), Ethyl 2-bromo-2-phenylacetate (Initiator), CuBr (Catalyst), PMDETA (Ligand).

  • Setup: Schlenk line, inert atmosphere (

    
    ).
    
  • Procedure:

    • Degas styrene via three freeze-pump-thaw cycles.

    • Add CuBr (1 eq) and PMDETA (1 eq) to the reaction vessel under

      
      .
      
    • Add degassed styrene (100 eq) and Ethyl 2-bromo-2-phenylacetate (1 eq).

    • Heat to 110°C. The solution turns green/brown as the Cu(II) complex forms, mediating the equilibrium.

    • Validation: Kinetics are monitored by GC; molecular weight (

      
      ) increases linearly with conversion.
      
Protocol B: Alkylation using 2-Bromoethyl phenylacetate

Context: Installing a phenylacetoxy-ethyl tail on a piperidine derivative.

  • Reagents: 4-Hydroxypiperidine (Nucleophile), 2-Bromoethyl phenylacetate (Electrophile),

    
     (Base), Acetonitrile (Solvent).
    
  • Setup: Round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve amine in Acetonitrile.

    • Add

      
       (2.5 eq) to scavenge HBr.
      
    • Add 2-Bromoethyl phenylacetate (1.1 eq) dropwise at room temperature.

    • Reflux for 12 hours.

    • Workup: Filter inorganic salts. Evaporate solvent. The product is purified via column chromatography (Silica, Hexane/EtOAc).

    • Note: Avoid aqueous basic workup to prevent ester hydrolysis.

Part 5: Safety & Toxicology

  • Ethyl 2-bromo-2-phenylacetate: Like many

    
    -halo esters, this compound is a potent lachrymator  (tear gas agent). It causes severe eye and respiratory irritation. All handling must occur in a fume hood.
    
  • 2-Bromoethyl phenylacetate: While less volatile, it is a potential alkylating agent (carcinogen suspect). Furthermore, metabolic or chemical hydrolysis releases 2-bromoethanol , which is highly toxic to the kidneys and liver.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

  • Sigma-Aldrich. (2024). Ethyl α-bromophenylacetate Product Sheet & SDS. Link

  • Collier, P. et al. (2011).[4] Synthesis of Bilastine and Related Intermediates. Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Ethyl 2-bromo-2-phenylacetate Compound Summary. Link[5]

  • BenchChem. (2025). Comparative Analysis of Alkylating Agents. Link

Sources

Exploratory

2-Bromoethyl ester of phenylacetic acid safety data sheet (SDS)

This guide serves as a Pre-Handling Technical Assessment and Safety Protocol for 2-Bromoethyl Phenylacetate . Important Technical Distinction: This guide specifically addresses the 2-bromoethyl ester of phenylacetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Pre-Handling Technical Assessment and Safety Protocol for 2-Bromoethyl Phenylacetate .

Important Technical Distinction: This guide specifically addresses the 2-bromoethyl ester of phenylacetic acid (Structure A).

  • Structure A (Target):

    
     (Alkylating agent, potentially genotoxic).
    
  • Distinction: Do not confuse with Ethyl

    
    -bromophenylacetate  (
    
    
    
    ), a common lacrimator and intermediate used in Reformatsky reactions.
Phase I: Molecular Architecture & Hazard Identification

1.1 Structure-Activity Relationship (SAR) Analysis The safety profile of 2-bromoethyl phenylacetate is dominated by its metabolic lability and electrophilic nature. Unlike simple esters, the 2-bromoethyl moiety functions as a "soft" electrophile.

  • Alkylating Potential: The terminal bromide on the ethyl chain is a primary alkyl halide. It is susceptible to nucleophilic attack (

    
    ) by biological macromolecules (DNA bases, protein thiols). This classifies the molecule as a potential mutagen and sensitizer .
    
  • Metabolic Activation: Upon enzymatic or spontaneous hydrolysis, the molecule releases 2-bromoethanol .

    • Toxicology Insight: 2-Bromoethanol is rapidly oxidized in vivo by alcohol dehydrogenase (ADH) to bromoacetaldehyde , a highly reactive cross-linking agent that depletes glutathione and damages mitochondria.

1.2 GHS Classification (Derived from SAR & Component Toxicity) Since specific commercial SDS data is rare for this research chemical, the following classification is derived from the "Bridging Principles" of toxicology, using 2-bromoethanol and phenylacetyl chloride as reference points.

Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral/Dermal) Cat 3H301/H311: Toxic if swallowed or in contact with skin.[1]Systemic absorption of 2-bromoethanol moiety.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5]Lipophilic ester penetration + alkylation of epidermal proteins.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.Direct DNA alkylation by the 2-bromoethyl group.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5][6]Hydrolysis to Phenylacetic acid (acidic irritant).
Phase II: Physicochemical Profiling

2.1 Estimated Properties Table Data below is predicted based on Group Contribution Methods (Joback/Stein) due to limited experimental literature.

PropertyValue (Estimated)Technical Note
Molecular Formula

MW: 243.10 g/mol
Physical State Colorless to pale yellow liquidExpect high viscosity due to

-stacking.
Boiling Point 285°C ± 20°C (760 mmHg)High BP due to molecular weight; likely distillable only under high vacuum (<1 mmHg).
Density ~1.35 g/cm³Bromine atom significantly increases density relative to non-halogenated esters.
Solubility Organic solvents (DCM, EtOAc)Hydrophobic. Immiscible with water; slow hydrolysis at neutral pH.
Partition Coeff (LogP) ~2.8Highly lipophilic; readily penetrates dermal barriers.
Phase III: Synthesis & Handling Protocols

3.1 The Self-Validating Synthesis Protocol Objective: Synthesize 2-bromoethyl phenylacetate while minimizing exposure to the toxic 2-bromoethanol precursor. Method: Acyl Chloride Esterification (Steglich esterification is avoided to prevent N-acylurea byproduct contamination).

Reagents:

  • Phenylacetyl chloride (1.0 eq)

  • 2-Bromoethanol (1.05 eq) [DANGER: Highly Toxic ]

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen (

    
    ) flow. Equip with a pressure-equalizing addition funnel and a thermometer.
    
  • Solvation: Charge flask with 2-Bromoethanol and

    
     in anhydrous DCM. Cool to 0°C. Why: Low temp prevents polymerization of the bromo-alcohol and controls the exotherm.
    
  • Addition: Dissolve Phenylacetyl chloride in DCM and add dropwise over 30 mins. Maintain internal temp <5°C.

    • Validation: White precipitate (

      
      ) should form immediately, confirming reaction progress.
      
  • Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.

    • Checkpoint: TLC (Hexane:EtOAc 8:1). Stain with

      
      . The UV-active acid chloride spot should disappear.
      
  • Workup: Filter off the amine salt. Wash filtrate with 1M HCl (removes amine), Sat.

    
     (removes acid), and Brine.
    
  • Purification: Dry over

    
    , concentrate. Purify via vacuum distillation or flash chromatography.
    

3.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants (Ph-CH2-COCl + HO-CH2-CH2-Br) Reaction Reaction (0°C -> RT) Solvent: DCM, Base: Et3N Start->Reaction Dropwise Addn Checkpoint Validation Point (Precipitate Et3N.HCl) Reaction->Checkpoint Exothermic Workup Workup (Acid/Base Wash) Checkpoint->Workup Filter Salts Product Target Product 2-Bromoethyl Phenylacetate Workup->Product Distillation

Caption: Synthesis pathway emphasizing the critical filtration checkpoint for amine salts.

Phase IV: Toxicology & Mechanism of Action

4.1 Metabolic Activation Pathway Understanding the breakdown of this molecule is critical for medical response. The toxicity is biphasic:

  • Direct Alkylation: The intact ester can alkylate DNA.

  • Metabolic Poisoning: Hydrolysis releases 2-bromoethanol, which converts to bromoacetaldehyde.

4.2 Toxicity Pathway Diagram

ToxicityPathway Parent 2-Bromoethyl Phenylacetate (Lipophilic Entry) Hydrolysis Esterase Hydrolysis Parent->Hydrolysis Acid Phenylacetic Acid (Minor Irritant) Hydrolysis->Acid Alcohol 2-Bromoethanol (Neurotoxin) Hydrolysis->Alcohol Metabolism Alcohol Dehydrogenase (Liver) Alcohol->Metabolism Toxicant Bromoacetaldehyde (Cross-linking Agent) Metabolism->Toxicant Damage Mitochondrial Damage & DNA Alkylation Toxicant->Damage

Caption: Metabolic activation pathway showing the conversion to the highly toxic bromoacetaldehyde.

Phase V: Emergency Response & Disposal

5.1 Exposure Response

  • Inhalation: Evacuate to fresh air. Critical: Monitor for delayed pulmonary edema (up to 24h) due to alkylating damage to alveolar tissue.

  • Skin Contact: Do not use ethanol/solvents (increases absorption). Wash with soap and water for 15 minutes.[2]

  • Eye Contact: Irrigate immediately.[2][4][7] The hydrolysis creates acid in the eye; check pH of lacrimal fluid if possible.

5.2 Decontamination & Disposal

  • Spill Cleanup: Do not simply wipe.

    • Cover spill with a mixture of Sodium Thiosulfate (

      
      ) and water.
      
    • Chemistry: Thiosulfate acts as a nucleophile, displacing the bromide to form a non-toxic Bunte salt (

      
      ).
      
    • Allow to sit for 30 minutes before disposal.

  • Waste Stream: Halogenated Organic Waste. Do not mix with strong bases (risk of polymerization or violent hydrolysis).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromoethanol (Precursor Toxicity). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenylacetic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Nucleophilic Substitution mechanism of primary alkyl halides).
  • Jones, A. R., & Fakhouri, G. (1979). The metabolism of 2-bromoethanol in the rat. Xenobiotica. (Establishes the oxidation pathway to bromoacetaldehyde). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromoethyl 2-phenylacetate from phenylacetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the synthesis of 2-bromoethyl 2-phenylacetate from phe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the synthesis of 2-bromoethyl 2-phenylacetate from phenylacetic acid.

Executive Summary & Strategic Context

The synthesis of 2-bromoethyl 2-phenylacetate (also referred to as 2-bromoethyl phenylacetate) is a fundamental transformation in the preparation of bifunctional linkers and advanced pharmaceutical intermediates. Bromoethyl ester moieties are highly valuable in drug development—such as in the synthesis pathways of antihistamines like Bilastine—because they serve as excellent electrophiles for subsequent nucleophilic substitutions with amines or benzimidazole derivatives[1].

Because 2-bromoethanol is a relatively weak nucleophile and a known vesicant[2], the esterification of phenylacetic acid requires robust activation strategies. This guide details two highly reliable methodologies: the Acid Chloride Route (ideal for scale-up) and the Steglich Esterification (ideal for mild, one-pot synthesis).

Mechanistic Pathways & Strategy Selection

Selecting the correct esterification strategy depends on the scale of the reaction, the availability of reagents, and the tolerance for specific byproducts.

  • The Acid Chloride Route: This two-step process first converts the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂). The subsequent addition of 2-bromoethanol in the presence of an acid scavenger (triethylamine) drives the reaction to completion.

  • The Steglich Esterification: A one-pot procedure utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. Because 2-bromoethanol is a poor nucleophile,[3]. DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is rapidly trapped by the alcohol.

Quantitative Strategy Comparison
ParameterMethod A: Acid Chloride RouteMethod B: Steglich Esterification
Reagents SOCl₂, Et₃N, 2-BromoethanolDCC, DMAP, 2-Bromoethanol
Reaction Type Two-step (Activation + Substitution)One-pot (In situ activation)
Typical Yield High (85–95%)Moderate to High (70–85%)
Scalability Excellent (Industrial standard)Moderate (DCU removal is tedious)
Primary Byproducts SO₂ (gas), HCl (gas), Et₃N·HCl (solid)Dicyclohexylurea (DCU) (solid)
Atom Economy HighLow (Stoichiometric DCC waste)

Synthetic Workflow Visualization

G cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Steglich Route PAA Phenylacetic Acid (Starting Material) ReagA SOCl2, DMF (cat.) DCM, Reflux PAA->ReagA ReagC 2-Bromoethanol DCC, DMAP (cat.) DCM, 0°C to RT PAA->ReagC PAC Phenylacetyl Chloride (Intermediate) ReagB 2-Bromoethanol Et3N, DCM, 0°C to RT PAC->ReagB ReagA->PAC Target 2-Bromoethyl 2-phenylacetate (Target Product) ReagB->Target ReagC->Target

Parallel synthetic workflows for 2-bromoethyl 2-phenylacetate esterification.

Detailed Experimental Protocols

Protocol A: The Acid Chloride Route (Recommended for Scale-Up)

Step 1: Synthesis of Phenylacetyl Chloride

  • Causality & Self-Validation: A catalytic amount of N,N-Dimethylformamide (DMF) is used to generate the Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, significantly accelerating the reaction. The evolution of SO₂ and HCl gases serves as a physical indicator of reaction progress. The cessation of gas evolution confirms the complete consumption of the carboxylic acid.

  • Procedure:

    • Charge a flame-dried round-bottom flask with phenylacetic acid (1.0 equiv) and anhydrous dichloromethane (DCM) (approx. 5 mL/mmol).

    • Add a catalytic amount of DMF (0.05 equiv).

    • Slowly add thionyl chloride (1.5 equiv) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to 40 °C for 2–3 hours.

    • Once gas evolution ceases, concentrate the mixture in vacuo to remove unreacted thionyl chloride and DCM, yielding crude phenylacetyl chloride as a yellow oil.

Step 2: Esterification

  • Causality & Self-Validation: Triethylamine (Et₃N) is utilized as an acid scavenger. It must be added slowly at 0 °C to control the exothermic nucleophilic acyl substitution and prevent the formation of ketene byproducts. The immediate precipitation of white Et₃N·HCl salts visually validates that the esterification is occurring.

  • Procedure:

    • Dissolve the crude phenylacetyl chloride in anhydrous DCM and cool to 0 °C using an ice bath.

    • Add 2-bromoethanol (1.1 equiv) to the stirring solution.

    • Add triethylamine (1.5 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: The Steglich Esterification (Mild Conditions)
  • Causality & Self-Validation: DCC activates the acid, but the reaction relies entirely on DMAP to transfer the acyl group to the alcohol[3]. As the reaction proceeds, DCC is converted into dicyclohexylurea (DCU). Because DCU is highly insoluble in DCM, the formation of a voluminous white precipitate provides an immediate, self-validating visual cue that the coupling is successful.

  • Procedure:

    • In a flame-dried flask, dissolve phenylacetic acid (1.0 equiv) and 2-bromoethanol (1.1 equiv) in anhydrous DCM.

    • Add DMAP (0.1 equiv) and cool the solution to 0 °C.

    • Add DCC (1.1 equiv) portion-wise. A white precipitate (DCU) will begin to form within 5–10 minutes.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Filter the suspension through a pad of Celite to remove the DCU byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Analytical Validation & Characterization

To verify the structural integrity of the synthesized 2-bromoethyl 2-phenylacetate, is the gold standard[4]. The following diagnostic shifts must be observed to confirm product formation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.35 (m, 5H, ArH ) — Aromatic ring protons.

    • δ 4.35 (t, J = 6.0 Hz, 2H, OCH₂ ) — Methylene protons adjacent to the ester oxygen. The downfield shift confirms successful esterification.

    • δ 3.59 (s, 2H, PhCH₂ ) — Benzylic protons.

    • δ 3.42 (t, J = 6.0 Hz, 2H, CH₂ Br) — Methylene protons adjacent to the bromine atom.

Safety & Troubleshooting

  • Toxicity of 2-Bromoethanol: 2-bromoethanol is a severe vesicant and highly toxic via inhalation and dermal contact[2]. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Moisture Sensitivity: Thionyl chloride and phenylacetyl chloride are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous to prevent the hydrolysis of the acyl chloride back to phenylacetic acid.

  • DCU Contamination: In the Steglich protocol, trace amounts of DCU often remain soluble in the organic phase. If high purity is required for downstream biological assays, flash column chromatography is strictly necessary to remove residual urea.

References

  • New Applications of TEMPO in Organic Synthesis (Joseph P. Atkin PhD Thesis) Source: White Rose eTheses Online (University of York) URL:[Link]

  • Bilastin - Physico-chemical Properties and Synthesis Source: ChemBK URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Catalogue of Hazardous Chemicals Source: China Chemical Business Centre (CCBC) URL:[Link]

Sources

Application

Application Notes and Protocols: Synthesis of 2-Bromoethyl Phenylacetate via Esterification of Phenylacetyl Chloride with 2-Bromoethanol

Abstract This document provides a comprehensive guide for the synthesis of 2-bromoethyl phenylacetate, a valuable intermediate in organic synthesis. The protocol details the esterification reaction between phenylacetyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromoethyl phenylacetate, a valuable intermediate in organic synthesis. The protocol details the esterification reaction between phenylacetyl chloride and 2-bromoethanol. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It offers a detailed, step-by-step experimental procedure, including insights into the reaction mechanism, safety precautions, and purification techniques. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The esterification of acyl chlorides with alcohols is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the formation of esters.[1] This application note focuses on the specific reaction between phenylacetyl chloride and 2-bromoethanol to yield 2-bromoethyl phenylacetate. This target molecule is of interest due to its bifunctional nature, incorporating both an ester and a bromo-substituent, making it a versatile building block for the synthesis of more complex molecules and pharmaceutical intermediates.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The highly electrophilic carbonyl carbon of phenylacetyl chloride is attacked by the nucleophilic oxygen atom of 2-bromoethanol. To facilitate this reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is typically employed.[1][3] The choice of base and reaction conditions is critical to minimize potential side reactions and maximize the yield of the desired ester.

This guide provides a detailed protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product.

Reaction Mechanism and Scientific Rationale

The esterification of phenylacetyl chloride with 2-bromoethanol is a classic example of nucleophilic acyl substitution. The reaction can proceed through two primary pathways, both of which are facilitated by the presence of a base like pyridine.

Pathway A: Direct Nucleophilic Attack

In this pathway, the alcohol (2-bromoethanol) directly attacks the carbonyl carbon of the acyl chloride. The pyridine then acts as a base to deprotonate the resulting oxonium ion and neutralize the HCl byproduct.

Pathway B: Nucleophilic Catalysis by Pyridine

Alternatively, pyridine can act as a nucleophilic catalyst.[4] It first attacks the highly electrophilic phenylacetyl chloride to form a reactive acylpyridinium ion. This intermediate is even more susceptible to nucleophilic attack by 2-bromoethanol. This catalytic pathway often accelerates the rate of esterification.[4]

Regardless of the predominant pathway, the reaction culminates in the formation of the ester, 2-bromoethyl phenylacetate, and pyridinium hydrochloride.[1] The irreversibility of this reaction, compared to the equilibrium-limited Fischer esterification, makes it a highly efficient method for ester synthesis.[1][5]

Diagram of the Proposed Reaction Mechanism

Esterification Mechanism cluster_0 Pathway B: Nucleophilic Catalysis cluster_1 Overall Reaction PAC Phenylacetyl Chloride API Acylpyridinium Ion PAC->API + Pyridine Pyr Pyridine PyrH Pyridinium Chloride Pyr->PyrH + HCl TI Tetrahedral Intermediate API->TI + 2-Bromoethanol BromoEtOH 2-Bromoethanol Ester 2-Bromoethyl Phenylacetate TI->Ester -> Product + Pyridine + HCl Reactants Phenylacetyl Chloride + 2-Bromoethanol + Pyridine Products 2-Bromoethyl Phenylacetate + Pyridinium Chloride Reactants->Products

Caption: Proposed mechanism for the pyridine-catalyzed esterification.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
Phenylacetyl chloride≥98%Sigma-Aldrich103-80-0
2-Bromoethanol≥97%Sigma-Aldrich540-51-2
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific144-55-8
Brine (Saturated NaCl)Aqueous solutionFisher Scientific7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher Scientific7757-82-6
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Equipment
  • Round-bottom flask (250 mL), two-necked

  • Dropping funnel (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Experimental Protocol

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (N2) - Add 2-bromoethanol, pyridine, and DCM B 2. Cooling - Cool reaction mixture to 0 °C A->B C 3. Addition of Phenylacetyl Chloride - Add dropwise via dropping funnel B->C D 4. Reaction - Stir at 0 °C, then warm to room temperature - Monitor by TLC C->D E 5. Work-up - Quench with water - Separate organic layer D->E F 6. Extraction and Washing - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with brine E->F G 7. Drying and Concentration - Dry over Na2SO4 - Concentrate in vacuo F->G H 8. Purification - Column chromatography G->H

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Setup
  • Assemble a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

  • Maintain a positive pressure of dry nitrogen throughout the reaction.

  • To the flask, add 2-bromoethanol (1.0 equivalent), anhydrous pyridine (1.2 equivalents), and anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.5 M with respect to 2-bromoethanol).

Reaction Procedure
  • Cool the reaction mixture to 0 °C using an ice-water bath.[2]

  • In a separate dry dropping funnel, prepare a solution of phenylacetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.[6]

  • After the addition is complete, continue stirring the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess pyridine)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)[2]

    • Brine (to remove residual water)[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromoethyl phenylacetate.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

Chemical Hazards:

  • Phenylacetyl chloride: Corrosive and causes severe skin burns and eye damage.[9][10][11][12] It is also a lachrymator and harmful if inhaled.[9][10] Handle with extreme care in a fume hood.

  • 2-Bromoethanol: Toxic if swallowed, in contact with skin, or if inhaled.[8][13][14][15] It is also corrosive and can cause severe skin burns and eye damage.[8][13][14][15]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Presence of moisture leading to hydrolysis of phenylacetyl chloride.[3][6]Ensure all glassware is thoroughly flame-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents and reagents.[6]
Incomplete reaction.Extend the reaction time or gently warm the reaction mixture after the initial addition at 0 °C. Monitor the reaction progress by TLC.
Loss of product during work-up.Ensure complete extraction of the product. Be careful not to discard the organic layer during aqueous washes.
Presence of Impurities Unreacted starting materials.Ensure the stoichiometry of the reagents is correct. Purify the crude product thoroughly using column chromatography.
Formation of side products.Maintain a low temperature during the addition of phenylacetyl chloride to minimize side reactions. The dropwise addition is crucial.[2]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-bromoethyl phenylacetate. By adhering to the detailed steps and safety precautions, researchers can successfully prepare this valuable synthetic intermediate in good yield and high purity. The understanding of the underlying reaction mechanism and potential pitfalls, as outlined in this guide, is crucial for achieving optimal results.

References

  • Benchchem. A Comparative Guide to the Applications of 2-Bromo-2-phenylacetyl chloride in Synthetic Chemistry.
  • Organic Chemistry Portal. (2023).
  • Benchchem. Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride.
  • Organic Syntheses. (2014). p-BROMOPHENACYL BROMIDE.
  • Master Organic Chemistry. (2023). Acid Chloride to Ester (ROH, pyridine).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • ChemicalBook. (2026).
  • Santa Cruz Biotechnology. (2024).
  • Google Patents. (2000). One-step process for preparing methyl 2-(halomethyl)
  • Processes of Petrochemistry and Oil Refining. (2023).
  • TCI EUROPE N.V. (n.d.).
  • C/D/N Isotopes Inc. (2015).
  • ChemicalBook. (2016). 2-Bromo-2-phenylacetic acid synthesis.
  • Chemistry Stack Exchange. (2015).
  • HSC Chemistry & Physics. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Loba Chemie. (2021).
  • Loba Chemie. (2025).
  • Google Patents. (2015). Methods for preparation of alpha, alpha-dimethyl-4-(2-haloethyl)
  • Echemi. (n.d.).
  • Organic Syntheses. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • University of Colorado Denver. (n.d.).
  • Benchchem. (n.d.). overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride.
  • Chemguide. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Journal of the Korean Chemical Society. (2001).
  • Organic Chemistry Portal. (2024).

Sources

Method

Reaction conditions for alkylation using 2-Bromoethyl 2-phenylacetate

Application Note: Reaction Conditions for Alkylation using 2-Bromoethyl 2-phenylacetate Executive Summary This technical guide details the optimization of alkylation reactions utilizing 2-Bromoethyl 2-phenylacetate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Alkylation using 2-Bromoethyl 2-phenylacetate

Executive Summary

This technical guide details the optimization of alkylation reactions utilizing 2-Bromoethyl 2-phenylacetate (CAS: 10526-06-4). This reagent acts as a bifunctional building block, primarily used to introduce a 2-(phenylacetoxy)ethyl moiety onto nucleophiles (amines, phenols, thiols). This moiety often serves as a lipophilic linker or a pro-drug precursor that can be cleaved enzymatically (esterase) to reveal a hydroxyethyl group.

Critical Distinction: Do not confuse this reagent with Ethyl


-bromophenylacetate (CAS 2882-19-1). The reagent discussed here possesses a reactive alkyl bromide separated from the ester by an ethylene spacer, making it a classic 

electrophile rather than an

-halo ester.

Mechanistic Insight & Chemoselectivity

To achieve high yields, one must understand the competing electrophilic sites on the 2-Bromoethyl 2-phenylacetate molecule.

The Electrophilic Landscape

The molecule presents two potential sites for nucleophilic attack:[1]

  • Site A (Alkyl Bromide): The primary carbon attached to the bromine. This is the desired site for alkylation via an

    
     mechanism.
    
  • Site B (Ester Carbonyl): The carbonyl carbon of the phenylacetate group. Attack here leads to acylation (side reaction), resulting in amide or ester formation and loss of the bromoethyl chain.

Key Challenge: Primary amines are potent nucleophiles that may attack Site B (aminolysis) faster than Site A, especially at high temperatures.

Pathway Visualization

ReactionPathways Reagent 2-Bromoethyl 2-phenylacetate (Ph-CH2-COO-CH2-CH2-Br) Product Target Alkylated Product (Ph-CH2-COO-CH2-CH2-Nu) Reagent->Product Path A: SN2 Attack (Preferred) Side_Amide Side Product: Amide (Ph-CH2-CO-Nu) Reagent->Side_Amide Path B: Acyl Substitution (Avoid: High T, Primary Amines) Side_Elim Side Product: Vinyl Ester (Ph-CH2-COO-CH=CH2) Reagent->Side_Elim Path C: E2 Elimination (Avoid: Strong Bases) Nu Nucleophile (Nu-H) Nu->Reagent

Figure 1: Competing reaction pathways. Path A is the desired alkylation. Path B and C are parasitic side reactions controlled by temperature and base selection.

Optimized Reaction Protocols

The following protocols are designed to maximize Path A (


) while suppressing ester cleavage.
Protocol A: N-Alkylation of Secondary Amines

Target Audience: Medicinal Chemists synthesizing tertiary amines.

Rationale: Secondary amines are more sterically hindered than primary amines, naturally reducing the rate of acyl attack (Path B). We use Acetonitrile (MeCN) as a polar aprotic solvent to accelerate


 without the hydrolytic risks of DMF/water.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 2-Bromoethyl 2-phenylacetate (1.1 – 1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Catalyst: KI (0.1 equiv) – Optional, for Finkelstein activation

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

  • Base Addition: Add powdered, anhydrous

    
     (3.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.
    
  • Reagent Addition: Add 2-Bromoethyl 2-phenylacetate (1.1 mmol) dropwise at room temperature.

  • Activation: Add Potassium Iodide (KI, 0.1 mmol). Note: This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 50–60°C . Monitor by TLC/LC-MS.

    • Checkpoint: Do not exceed 80°C; high heat promotes elimination to the vinyl ester.

  • Workup: Cool to RT. Filter off solids (

    
    /KBr). Concentrate the filtrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: O-Alkylation of Phenols

Target Audience: Synthesis of ether-linked prodrugs.

Rationale: Phenoxides are excellent nucleophiles for


 but less likely to attack the ester carbonyl compared to amines. Acetone is the preferred solvent for "mild" Williamson ether synthesis.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 2-Bromoethyl 2-phenylacetate (1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetone (Reagent Grade) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Solubilization: Dissolve phenol (1.0 mmol) in Acetone (5 mL).

  • Deprotonation: Add

    
     (1.5 mmol). Stir at RT for 15 minutes to generate the phenoxide.
    
    • Why Cesium? The "Cesium Effect" increases the solubility of the phenoxide and loosens the ion pair, accelerating the

      
       reaction [1].
      
  • Alkylation: Add 2-Bromoethyl 2-phenylacetate (1.2 mmol).

  • Reflux: Heat to gentle reflux (approx. 56°C) for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with water (3x) to remove salts and any residual DMF (if used).

  • Isolation: Dry over

    
     and concentrate.
    

Critical Parameters & Troubleshooting

Data summarized below is based on standard kinetic profiles for primary alkyl bromide substitutions.

Table 1: Solvent & Base Selection Guide

ParameterRecommendedAlternativeAvoidReason
Solvent Acetonitrile (MeCN) Acetone, DMFAlcohols (MeOH, EtOH)Alcohols can transesterify with the reagent, destroying the phenylacetate moiety.
Base

/

DIPEA, TEANaOH, NaH, KOtBuStrong bases cause hydrolysis (saponification) or E2 elimination.
Temperature 50°C - 65°C RT (Longer time)>100°CHigh temp favors aminolysis (amides) and elimination.
Catalyst KI / TBAI NaINoneFinkelstein conditions (Br

I) significantly increase rate at lower temps.

Troubleshooting Matrix:

  • Issue: Formation of Phenylacetamide side product.

    • Cause: Nucleophile attacking carbonyl instead of alkyl chain.

    • Fix: Lower temperature; Switch to a bulkier base (DIPEA); Ensure the amine is secondary, not primary. If primary amine is required, use a temporary protecting group (e.g., Benzyl) or use a reductive amination strategy with a different aldehyde precursor instead.

  • Issue: Low Conversion / Starting Material remains.

    • Cause: Poor nucleophilicity or "Cesium effect" needed.

    • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst; Switch base to

      
      .
      
  • Issue: Hydrolysis (Formation of Phenylacetic acid).[2]

    • Cause: Wet solvent.

    • Fix: Use anhydrous solvents and store reagents over molecular sieves.

Safety & Handling

  • Lachrymator/Vesicant: Alkyl bromides are potent alkylating agents. They can cause skin blistering and severe eye irritation. All operations must be performed in a fume hood.

  • Stability: The reagent contains an ester linkage. Store at 4°C under inert atmosphere to prevent slow hydrolysis by atmospheric moisture.

References

  • Dijkink, J. et al. "The 'Cesium Effect' in organic synthesis." Tetrahedron, 2004.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • PubChem Compound Summary. "Ethyl 2-bromo-2-phenylacetate" (For structural comparison/differentiation).

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Application

Application Notes &amp; Protocols: Leveraging 2-Bromoethyl 2-Phenylacetate as a Versatile Bifunctional Linker in Organic Synthesis

Authored by: A Senior Application Scientist Abstract In the landscape of modern organic synthesis, bifunctional linkers are indispensable tools for constructing complex molecular architectures, particularly in the fields...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, bifunctional linkers are indispensable tools for constructing complex molecular architectures, particularly in the fields of drug discovery, proteomics, and materials science.[1][2] 2-Bromoethyl 2-phenylacetate emerges as a strategic linker molecule, possessing two distinct reactive sites: a highly reactive bromoethyl group amenable to nucleophilic substitution and a phenylacetate ester moiety that can be selectively cleaved. This dual-functionality allows for the sequential and controlled conjugation of different molecular entities. This document provides an in-depth guide for researchers, elucidating the core applications, reaction mechanisms, and detailed experimental protocols for effectively utilizing 2-Bromoethyl 2-phenylacetate as a versatile synthetic building block.

Introduction: The Strategic Advantage of a Bifunctional Linker

2-Bromoethyl 2-phenylacetate is a heterobifunctional crosslinker.[3] Its utility is rooted in the orthogonal reactivity of its two terminal ends.

  • The Electrophilic Head: The primary alkyl bromide (-CH₂CH₂Br) serves as a potent electrophile. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to form stable covalent bonds.[4][5] This functionality is the primary anchor point for attaching the linker to a molecule of interest.

  • The Cleavable Tail: The phenylacetate ester (-C(O)OCH₂CH₂-) provides a latent carboxylic acid functionality. This ester can be hydrolyzed under specific acidic or basic conditions, a process often referred to as deprotection or cleavage.[6][7] This allows for the unmasking of a carboxyl group at a later synthetic stage, enabling further modifications, such as amide bond formation, or altering the final compound's solubility and pharmacological properties. The phenylacetate group itself has also been studied for its biological activities, including inducing tumor cell differentiation.[8]

This distinct separation of reactivity allows for a stepwise synthetic strategy, minimizing unwanted side reactions and polymerization, which is a common challenge with homobifunctional linkers.[3]

Physicochemical Properties
PropertyValue (for Ethyl 2-bromo-2-phenylacetate)Source
Molecular Formula C₁₀H₁₁BrO₂[9][10]
Molecular Weight 243.10 g/mol [9][10]
Appearance Liquid
Boiling Point 164 °C (at 30 mmHg)[9]
Density 1.389 g/mL at 25 °C[9][11]
Refractive Index ~1.5401[9]

Core Reaction Mechanisms and Applications

The primary utility of 2-Bromoethyl 2-phenylacetate revolves around two core transformations: nucleophilic substitution at the bromide and hydrolysis of the ester.

Alkylation of Nucleophiles: Forming the Conjugate

The bromoethyl group is an excellent substrate for Sₙ2 reactions. This allows for the efficient formation of carbon-heteroatom bonds.

A. N-Alkylation of Amines: Primary and secondary amines are excellent nucleophiles that readily attack the primary carbon bearing the bromine atom, displacing the bromide ion. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr formed, driving the reaction to completion.[4]

Fig. 1: Generalized workflow for the N-alkylation of an amine.

B. O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis): Phenols and alcohols can be alkylated to form ethers. This reaction requires a base strong enough to deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide or phenoxide). The resulting anion then displaces the bromide.[12]

Fig. 2: Key steps in the O-alkylation of a phenol.
Cleavage of the Phenylacetate Ester: Unmasking Functionality

The ester linkage serves as a stable, cleavable handle. The most common method for its removal is saponification (base-catalyzed hydrolysis).[6][7]

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol portion as an alkoxide and yielding a carboxylate salt. A final acidic workup protonates the carboxylate to give the free carboxylic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes the conjugation of a generic primary amine to 2-Bromoethyl 2-phenylacetate.

Materials:

  • Primary amine (1.0 eq)

  • 2-Bromoethyl 2-phenylacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Reagent Addition: Add 2-Bromoethyl 2-phenylacetate (1.1 eq) to the stirring suspension.

    • Rationale: A slight excess of the linker ensures complete consumption of the starting amine. K₂CO₃ acts as a solid base to neutralize the HBr produced, preventing the protonation and deactivation of the starting amine.[4]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol details the synthesis of an aryl ether using a substituted phenol.

Materials:

  • Phenol derivative (1.0 eq)

  • 2-Bromoethyl 2-phenylacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or MTBE

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the phenol (target concentration 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirring solution.

    • CAUTION: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide.[12] Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Linker Addition: Add 2-Bromoethyl 2-phenylacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Carefully quench the reaction by slowly adding deionized water at 0 °C to destroy any excess NaH. b. Dilute the mixture with diethyl ether (or MTBE) and water. c. Separate the layers in a separatory funnel. Extract the aqueous layer with diethyl ether (2x). d. Combine the organic layers and wash with water (2x) and brine (1x).

    • Rationale: The water washes remove the DMF solvent and inorganic byproducts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 3: Saponification (Cleavage) of the Phenylacetate Ester

This protocol describes the hydrolysis of the ester to reveal the carboxylic acid.

Materials:

  • Phenylacetate-linked conjugate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the ester conjugate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Base Addition: Add LiOH·H₂O (3.0-5.0 eq) to the solution and stir vigorously at room temperature.

    • Rationale: LiOH is a strong base that effectively catalyzes the hydrolysis of the ester. A THF/water solvent system ensures solubility of both the organic substrate and the inorganic base.[6][13]

  • Reaction: Stir for 2-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: a. Remove the THF under reduced pressure. b. Cool the remaining aqueous solution in an ice bath. c. Acidify the solution to pH ~2-3 by slowly adding 1 M HCl. A precipitate may form.

    • Rationale: Acidification protonates the carboxylate salt to form the neutral carboxylic acid, which is typically less water-soluble.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.

Integrated Synthesis Workflow

The following diagram illustrates a complete workflow from conjugation to cleavage.

Fig. 3: A typical synthetic sequence using the linker.

Conclusion

2-Bromoethyl 2-phenylacetate stands out as a highly effective and versatile heterobifunctional linker for advanced organic synthesis. Its predictable reactivity allows for the straightforward alkylation of a wide array of nucleophiles, while the cleavable ester tail provides a strategic handle for subsequent synthetic manipulations or for modulating the properties of the final molecule. The protocols outlined in this guide offer a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies, paving the way for innovations in drug development and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Dimeric Molecules with Bifunctional PEG Linkers.
  • SpectraBase. (n.d.). 2-Bromo-2-phenylacetic acid, isopentyl ester.
  • ChemSynthesis. (2025, May 20). ethyl 2-bromo-2-phenylacetate.
  • PubChem. (2025, December 20). 2-Phenylethyl bromoacetate.
  • White, C. J., et al. (2022, August 26). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
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  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
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  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?.
  • ChemicalBook. (n.d.). 2-Bromoethyl acetate synthesis.
  • White Rose Research Online. (2022, August 26). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
  • Filo. (2025, November 7). Complete the following reaction with mechanism: [Diagram of N-(cyclohex-... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGevoeqJaHFmcIITVbxpTNcSTTkCXyFnvGvfrmD4k7TIqVHrOr3Y-KVf3MxwUYxEJzbjRymrJqOuWx3dF1mBnl5qcirggyg4gDC0dfxDEdi90_60K1JisahxVTSvV00_eYNA9jO5k43kbMboZKQlykeEk_TM8JFYFz_sQpJ-QRvfbYpOpC3xnW8OGNVG-9qh9xhq0h66Qm4aIjG5QbLGQkf2KOz_96KNbK6hpQ6aCnivFbGgFV8t3LgVYpOfz_1lrKa
  • Lumiprobe. (n.d.). Crosslinking in Applications.
  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-2-phenylacetate | 2882-19-1.
  • JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate.
  • Organic Chemistry Portal. (2011). Sequential and One-Pot Reactions of Phenols with Bromoalkynes for the Synthesis of (Z)-2-Bromovinyl Phenyl Ethers and Benzo[b]furans.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • NIST. (n.d.). Benzene, (2-bromoethyl)-. NIST WebBook.
  • Oakwood Chemical. (n.d.). Ethyl 2-bromo-2-phenylacetate.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • PubChem. (2026, January 24). Ethyl bromophenylacetate.
  • ChemBK. (2024, April 9). Ethyl 2-bromo-2-phenylacetate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2-Bromo-2-phenylacetate | 2882-19-1.
  • Unknown. (n.d.). Phenol reaction.
  • ChemScene. (n.d.). (s)-1-Phenylethyl 2-bromo-2-phenylacetate.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Unknown. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Unknown. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Samid, D., et al. (n.d.). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed.
  • ResearchGate. (n.d.). Design, synthesis and evaluation of heterocyclic 2- phenylacetate derivatives as water-soluble rapid recovery hypnotics | Request PDF.
  • Zhang, G., et al. (2023, February 15). Design, synthesis and evaluation of heterocyclic 2-phenylacetate derivatives as water-soluble rapid recovery hypnotics. PubMed.
  • PubChem. (n.d.). Ethyl 2-(2-bromophenyl)acetate.
  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine.
  • Organic Chemistry Portal. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et.
  • Google Patents. (n.d.). IL81079A - Process for the selective para-bromination of phenol and its derivatives.

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Method

Application Notes and Protocols for Nucleophilic Substitution of 2-Bromoethyl Phenylacetate

Introduction: The Versatility of a Bifunctional Reagent 2-Bromoethyl phenylacetate is a valuable bifunctional molecule for synthetic chemists, particularly those in the fields of medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Bifunctional Reagent

2-Bromoethyl phenylacetate is a valuable bifunctional molecule for synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution, and a phenylacetate ester moiety. This unique combination allows for the strategic introduction of a phenylethyl group, a common scaffold in many biologically active compounds, including phenethylamine derivatives.

This guide provides an in-depth exploration of nucleophilic substitution protocols for 2-bromoethyl phenylacetate. We move beyond simple procedural lists to explain the underlying mechanistic principles, offering researchers the insight needed to adapt and optimize these reactions for their specific molecular targets. We will cover protocols for forming C-N, C-O, and C-S bonds, address common side reactions, and provide detailed, field-proven methodologies.

Mechanistic Landscape: Navigating SN2, E2, and Saponification

The reaction pathways of 2-bromoethyl phenylacetate are governed by the interplay between the substrate, nucleophile, solvent, and temperature. As a primary alkyl halide, it is strongly predisposed to react via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] However, an awareness of competing pathways is crucial for maximizing the yield of the desired substitution product.

The Dominant SN2 Pathway

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the one bonded to bromine) from the backside, simultaneously displacing the bromide leaving group.[3][4] This mechanism is favored for primary substrates like 2-bromoethyl phenylacetate because the reaction center is sterically accessible.[2]

Competing Pathways and Mitigation Strategies

Two primary side reactions can diminish the efficiency of the desired SN2 substitution:

  • E2 (Bimolecular Elimination): This pathway competes with substitution and leads to the formation of vinyl phenylacetate. It is favored by strong, sterically hindered bases which preferentially abstract a proton from the β-carbon rather than attacking the α-carbon.[1]

    • Mitigation: To favor substitution over elimination, use strong but non-hindered nucleophiles. If a non-nucleophilic base is required, use it at low temperatures and choose the base carefully.

  • Ester Hydrolysis (Saponification): The ester group is susceptible to cleavage by nucleophiles, particularly under basic aqueous conditions.[5] This reaction proceeds via nucleophilic acyl substitution and results in the formation of phenylacetic acid and 2-bromoethanol (or its subsequent reaction products).

    • Mitigation: Whenever possible, use anhydrous polar aprotic solvents (e.g., DMF, acetonitrile, acetone). Employ non-hydroxide bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to minimize the presence of water and strong base. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

The following diagram illustrates the decision-making process in selecting conditions to favor the desired SN2 pathway.

G cluster_0 Reaction Conditions cluster_1 Pathways Substrate 2-Bromoethyl Phenylacetate SN2 Desired SN2 Product (Substitution) Substrate->SN2 Strong, non-hindered nucleophile Polar aprotic solvent E2 E2 Byproduct (Elimination) Substrate->E2 Strong, hindered base High temperature Saponification Ester Hydrolysis Byproduct Substrate->Saponification Aqueous base (e.g., NaOH) Protic solvent

Caption: Favorable conditions for SN2 vs. competing E2 and hydrolysis pathways.

Protocols for Carbon-Nitrogen (C-N) Bond Formation

The synthesis of phenethylamine derivatives is a common application for 2-bromoethyl phenylacetate. However, direct alkylation of amines can lead to multiple alkylations.[6][7] The Gabriel synthesis offers a robust alternative for the clean synthesis of primary amines.[8][9]

Protocol 1: Direct Alkylation of Secondary Amines

This protocol is effective for secondary amines where overalkylation to a quaternary ammonium salt is the only competing alkylation pathway, which is often slower.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.2 equivalents) and anhydrous acetonitrile (or DMF) to make a 0.5 M solution.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the stirred solution.

  • Substrate Addition: Add 2-bromoethyl phenylacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired tertiary amine.

Expert Insights: Using a slight excess of the amine nucleophile helps to ensure the complete consumption of the electrophile. K₂CO₃ is an ideal base as it is strong enough to neutralize the HBr byproduct but mild enough to minimize ester hydrolysis.

Parameter Value/Condition Rationale
Nucleophile Secondary Amine (e.g., Piperidine, Morpholine)Target for direct N-alkylation.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvent, favors SN2, solubilizes reagents.
Base Anhydrous K₂CO₃Neutralizes HBr byproduct, minimizes ester hydrolysis.
Temperature 60-80 °CProvides sufficient activation energy without promoting side reactions.
Stoichiometry 1.2 eq. Amine, 2.0 eq. Base, 1.0 eq. BromideDrives reaction to completion.
Protocol 2: Gabriel Synthesis for Primary Amines

This two-step protocol uses the phthalimide anion as an ammonia surrogate to prevent overalkylation, yielding a clean primary amine product after deprotection.[8][10]

G Start Potassium Phthalimide Step1 Step 1: SN2 Alkylation + 2-Bromoethyl Phenylacetate in DMF Start->Step1 Intermediate N-(2-Phenoxyacetyl)ethyl Phthalimide Step1->Intermediate Step2 Step 2: Deprotection + Hydrazine (NH2NH2) in Ethanol Intermediate->Step2 Product Primary Amine Product (2-Aminoethyl Phenylacetate) Step2->Product

Caption: Workflow for the Gabriel synthesis of primary amines.

Step-by-Step Methodology:

Part A: N-Alkylation

  • Setup: In a round-bottom flask, dissolve potassium phthalimide (1.05 equivalents) in anhydrous DMF.

  • Substrate Addition: Add 2-bromoethyl phenylacetate (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to 80-100 °C for 6-18 hours. Monitor the reaction by TLC for the disappearance of the starting bromide.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The N-alkylated phthalimide product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.

Part B: Hydrazinolysis (Deprotection)

  • Setup: Suspend the N-alkylated phthalimide intermediate from Part A in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

  • Reaction: Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the mixture to room temperature and acidify with dilute HCl to pH ~1-2 to protonate the product amine. Filter off the phthalhydrazide precipitate.

  • Isolation: Basify the filtrate with aqueous NaOH to pH ~10-12 to deprotonate the amine. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Protocols for Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation

Similar principles apply to the reaction of 2-bromoethyl phenylacetate with oxygen and sulfur nucleophiles. The key is the initial formation of a potent nucleophile (a carboxylate, phenoxide, or thiolate) which then displaces the bromide.

Protocol 3: O-Alkylation with Carboxylates

This protocol, analogous to the reaction of ethyl bromoacetate with carboxylates, creates a new ester linkage.[11]

Step-by-Step Methodology:

  • Nucleophile Formation: In an inert atmosphere flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous THF or DMF. Cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add 2-bromoethyl phenylacetate (1.0 equivalent) to the freshly prepared sodium carboxylate solution.

  • Reaction: Heat the reaction to 50-70 °C and monitor by TLC (typically 3-10 hours).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Protocol 4: S-Alkylation with Thiols for Thioether Synthesis

Thiols are highly potent nucleophiles, and their corresponding thiolates are even more so.[12] These reactions are often high-yielding and rapid.

Step-by-Step Methodology:

  • Setup: Dissolve the thiol (1.0 equivalent) in anhydrous DMF or acetone.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equivalents). Stir for 15-20 minutes at room temperature to form the thiolate.

  • Substrate Addition: Add 2-bromoethyl phenylacetate (1.05 equivalents) dropwise. A mild exotherm may be observed.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is often complete quickly; monitor by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove salts. Concentrate the filtrate and purify by column chromatography to yield the thioether.

Data Summary for O- and S-Alkylation:

Nucleophile Base Solvent Temp (°C) Typical Time (h) Product Type
Phenylacetic AcidNaHDMF606-12Anhydride-like
4-MethoxyphenolK₂CO₃Acetone55 (reflux)4-8Aryl Ether
ThiophenolK₂CO₃DMF251-3Thioether
1-PropanethiolEt₃NCH₂Cl₂252-5Thioether

General Experimental Workflow

The following diagram outlines a universal workflow applicable to most nucleophilic substitution reactions described in this guide.

G Setup 1. Reaction Setup (Inert atmosphere, anhydrous solvent) Reagents 2. Add Nucleophile & Base Setup->Reagents Substrate 3. Add 2-Bromoethyl Phenylacetate Reagents->Substrate React 4. Heat & Monitor (TLC / LC-MS) Substrate->React Workup 5. Quench & Extract React->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: A generalized workflow for nucleophilic substitution of 2-bromoethyl phenylacetate.

Conclusion

2-Bromoethyl phenylacetate serves as a powerful and versatile electrophile for constructing a wide array of molecular architectures through nucleophilic substitution. A thorough understanding of the dominant SN2 mechanism and the conditions that mitigate competing elimination and hydrolysis reactions is paramount to achieving high yields and product purity. The protocols detailed herein for N-, O-, and S-alkylation provide a robust starting point for researchers. By carefully selecting the nucleophile, base, and solvent system, these methodologies can be broadly applied to the synthesis of novel compounds for drug discovery and materials science.

References

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  • Singh, V., et al. (2021). Synthetic access to thiols: A review. Indian Academy of Sciences.
  • Pinto, A., et al. (2013). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. PubMed Central.
  • ResearchGate. (n.d.). Gabriel synthesis.
  • Weck, M., et al. (2015). Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s.

Sources

Application

Advanced Application Note: Synthesis of N-Substituted Piperidines via Alkylation with 2-Bromoethyl Phenylacetate

Executive Summary & Strategic Context N-substituted piperidines are ubiquitous pharmacophores in modern drug discovery, forming the structural core of numerous antihistamines, analgesics, and antipsychotics. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-substituted piperidines are ubiquitous pharmacophores in modern drug discovery, forming the structural core of numerous antihistamines, analgesics, and antipsychotics. Specifically, the coupling of piperidine derivatives with bromoethyl phenylacetate scaffolds is a critical transformation in the industrial synthesis of second-generation H1 receptor antagonists like Bilastine[1].

This application note details a highly optimized, self-validating protocol for the


 N-alkylation of piperidines using 2-bromoethyl phenylacetate. By prioritizing mechanistic causality, this guide empowers researchers to maximize yields, control impurity profiles, and scale workflows efficiently.

Mechanistic Causality & Experimental Design

The functionalization of the nitrogen atom in piperidines is a key step in modifying the pharmacological properties of these heterocyclic scaffolds[2]. The reaction proceeds via a bimolecular nucleophilic substitution (


) pathway, where the secondary amine's lone pair attacks the electrophilic carbon of 2-bromoethyl phenylacetate, displacing the bromide ion.

To ensure a high-yielding reaction, the experimental design must account for three critical mechanistic drivers:

  • Solvent Selection (The Kinetic Driver): 2 is selected over N,N-dimethylformamide (DMF)[2]. While both are polar aprotic solvents that poorly solvate nucleophiles (thereby increasing the piperidine's nucleophilicity), MeCN offers a boiling point (82 °C) perfectly tuned to overcome the

    
     activation barrier without causing thermal degradation of the phenylacetate ester. Furthermore, MeCN is significantly easier to remove during rotary evaporation.
    
  • Base Selection (The Thermodynamic Sink): Potassium carbonate (K₂CO₃) is employed as an acid scavenger. Neutralizing the hydrobromic acid (HBr) byproduct is critical; without it, the unreacted piperidine would become protonated and non-nucleophilic, stalling the reaction at 50% conversion. K₂CO₃ is preferred over organic bases (like DIPEA) because its insolubility in MeCN allows for rapid removal via simple filtration.

  • Preventing Quaternization: Direct N-alkylation can sometimes lead to the formation of quaternary ammonium salts as over-alkylation byproducts[2]. To prevent this, the electrophile must be kept as the limiting reagent locally. Adding the alkyl halide at a slow rate (e.g., via a syringe pump) to a solution of the piperidine ensures the amine remains in excess, suppressing quaternization[3].

Workflow Visualization

ReactionWorkflow N1 Piperidine Core + Base (Nucleophile & Scavenger) N2 Solvent: MeCN (Polar Aprotic Medium) N1->N2 N3 Slow Addition of 2-Bromoethyl Phenylacetate N2->N3 N4 Thermal Activation (Reflux, 82°C) N3->N4 N5 In-Process TLC/LC-MS (Self-Validation) N4->N5 N5->N4 Incomplete N6 Filtration & Aqueous Workup (Salt Removal) N5->N6 Complete N7 Purified N-Substituted Piperidine N6->N7

Workflow for N-alkylation of piperidines using 2-bromoethyl phenylacetate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the synthesis, demonstrating the causality behind the finalized protocol.

Table 1: Solvent and Base Optimization for


 Alkylation 
EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1DMFK₂CO₃ (2.0)252445Insufficient thermal energy to overcome

activation barrier.
2DMFDIPEA (2.0)80872Homogeneous base complicates aqueous workup; trace quaternization.
3 MeCN K₂CO₃ (2.0) 82 6 89 Optimal. Heterogeneous base easily filtered; MeCN easily removed.
4MeCNEt₃N (2.0)821268Slower rate; potential for competing alkylation of the triethylamine.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every major step includes a physical or chemical check to validate success before proceeding.

Materials Required
  • Piperidine derivative (1.0 equiv, e.g., 10.0 mmol)

  • 2-Bromoethyl phenylacetate (1.1 equiv, 11.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, finely powdered, 2.0 equiv, 20.0 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.1 M relative to piperidine, 100 mL)

Step-by-Step Methodology

Step 1: Setup and Activation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (10.0 mmol) and anhydrous MeCN (80 mL).

  • Add the finely powdered K₂CO₃ (20.0 mmol).

  • Self-Validation Check: Ensure the K₂CO₃ is freely suspended and not clumping. Clumping indicates moisture ingress, which will hydrolyze the phenylacetate ester.

Step 2: Controlled Alkylation

  • Dissolve 2-bromoethyl phenylacetate (11.0 mmol) in the remaining 20 mL of anhydrous MeCN.

  • Heat the piperidine suspension to a gentle reflux (82 °C) under a dry nitrogen atmosphere.

  • Using a syringe pump, add the 2-bromoethyl phenylacetate solution dropwise over 2 hours[3].

  • Mechanistic Note: This slow addition ensures the piperidine is always in stoichiometric excess in the reaction medium, preventing the newly formed tertiary amine from reacting with a second equivalent of the alkyl halide.

Step 3: Self-Validation (In-Process Control)

  • After 6 hours of reflux, sample the reaction mixture.

  • Perform Thin Layer Chromatography (TLC) using 10% MeOH in Dichloromethane (DCM) as the eluent.

  • Self-Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting secondary piperidine will appear as a distinct pink/purple spot. The disappearance of this spot confirms complete conversion. The target tertiary amine product is UV-active but will not stain with Ninhydrin.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture through a pad of Celite to remove the K₂CO₃ and precipitated KBr salts.

  • Self-Validation Check: Weigh the dried filter cake. A mass increase corresponding to the theoretical yield of KBr (approx. 1.19 g) provides a strong orthogonal indicator of successful substitution.

  • Concentrate the filtrate in vacuo to remove the MeCN.

  • Dissolve the resulting crude residue in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Mechanistic Note: The basic aqueous wash (pH > 8) ensures the tertiary amine product remains in its unprotonated, lipophilic free-base form, preventing product loss into the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-substituted piperidine. Purify via silica gel chromatography if analytical purity is required.

References

1.[1] Title: Preparation method of bilastine. Source: Patsnap Patent Database. URL: 2.[3] Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate. URL: 3.[2] Title: Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Source: BenchChem. URL:

Sources

Method

Application Note: Synthesis of 2-Bromoethyl 2-phenylacetate via Steglich Esterification

Abstract This application note provides a detailed protocol for the synthesis of 2-Bromoethyl 2-phenylacetate, a valuable intermediate in pharmaceutical and organic synthesis. The described method utilizes the Steglich e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-Bromoethyl 2-phenylacetate, a valuable intermediate in pharmaceutical and organic synthesis. The described method utilizes the Steglich esterification, a mild and efficient condensation reaction employing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is particularly advantageous for substrates that are sensitive to the harsh conditions of traditional acid-catalyzed Fischer esterification.[1][2] This document outlines the reaction mechanism, provides a step-by-step experimental protocol, details the necessary reagents and equipment, and describes methods for purification and characterization of the final product.

Introduction: The Strategic Advantage of Steglich Esterification

Ester linkages are fundamental building blocks in a vast array of biologically active molecules and functional materials.[1] While the classic Fischer-Speier esterification is widely taught and utilized, its reliance on strong acid catalysts and often high temperatures renders it unsuitable for molecules containing acid-labile functional groups. The Steglich esterification, first reported in 1978, provides a powerful alternative, enabling the formation of esters under neutral and exceptionally mild conditions, typically at room temperature.[1]

The reaction's power lies in the use of a carbodiimide, most commonly DCC, to activate the carboxylic acid, and a highly nucleophilic catalyst, DMAP.[1] This combination allows for the efficient esterification of even sterically hindered alcohols and acids, which often give poor yields under Fischer conditions. For the synthesis of 2-Bromoethyl 2-phenylacetate, the Steglich method prevents potential side reactions associated with the bromo-substituent and ensures a high-yielding, clean conversion.

Reaction Mechanism and the Role of Reagents

The Steglich esterification proceeds through a multi-step mechanism that relies on the specific functions of DCC and DMAP.[1]

  • Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (Phenylacetic Acid). The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[1]

  • The Role of the Nucleophilic Catalyst: While the O-acylisourea intermediate can be directly attacked by an alcohol, this pathway is often slow and can be compromised by an intramolecular rearrangement to a stable, unreactive N-acylurea. DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea.

  • Formation of the Activated Acyl-Pyridinium Salt: DMAP attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) group and forming a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive towards nucleophilic attack by the alcohol than the initial O-acylisourea.

  • Nucleophilic Attack and Ester Formation: The alcohol (2-Bromoethanol) then attacks the activated acyl-pyridinium salt. This step regenerates the DMAP catalyst and yields the desired ester product, 2-Bromoethyl 2-phenylacetate.

  • Byproduct Formation: The protonated dicyclohexylurea byproduct (DCU) is nearly insoluble in most common organic solvents, such as dichloromethane (DCM), and precipitates out of the reaction mixture as a white solid.[3][4] This facilitates its removal via simple filtration.

The entire mechanistic pathway is visualized in the diagram below.

Steglich_Mechanism RCOOH Phenylacetic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-Acylpyridinium Salt O_acylisourea->Acyl_pyridinium + DMAP - DCU DMAP DMAP (Catalyst) Ester 2-Bromoethyl 2-phenylacetate Acyl_pyridinium->Ester + 2-Bromoethanol - DMAP (regenerated) ROH 2-Bromoethanol DCU DCU (Byproduct)

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol

This protocol is designed for the synthesis of 2-Bromoethyl 2-phenylacetate on a 10 mmol scale. All manipulations should be performed in a well-ventilated fume hood.

Reagent and Solvent Data

A summary of the physical and chemical properties of all necessary reagents is provided below for quick reference and safety assessment.

ReagentFormulaMolar Mass ( g/mol )m.p. (°C)b.p. (°C)Density (g/mL)CAS No.
Phenylacetic AcidC₈H₈O₂136.1576-78265.51.081103-82-2[5][6]
2-BromoethanolC₂H₅BrO124.97-801501.763540-51-2[7][8]
DCCC₁₃H₂₂N₂206.3334-35122 (at 6 mmHg)~0.95538-75-0[3]
DMAPC₇H₁₀N₂122.17110-113162 (at 50 mmHg)~0.411122-58-3[9][10]
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.32675-09-2
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.36 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add 2-bromoethanol (0.78 mL, 1.37 g, 11.0 mmol, 1.1 equiv.) and 4-dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.05 equiv.).

  • Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

  • DCC Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

  • Workup - Byproduct Removal: After the reaction is complete, filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 5 mL).

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 20 mL) to remove residual DMAP and any unreacted DCC, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted phenylacetic acid, and finally with brine (1 x 20 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Phenylacetic Acid, 2-Bromoethanol, and DMAP in flask B 2. Dissolve in Anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add DCC solution dropwise C->D E 5. Stir at room temp for 12-16h D->E F 6. Filter to remove DCU E->F G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: Experimental workflow for the synthesis of 2-Bromoethyl 2-phenylacetate.

Purification and Characterization

The crude product is typically a colorless to pale yellow oil. Purification via flash column chromatography is recommended to obtain a high-purity product.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic mixture of hexanes and ethyl acetate is effective. A starting point of 9:1 (Hexanes:Ethyl Acetate) is recommended. The polarity can be gradually increased if necessary.

  • Procedure: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product. Combine the pure fractions and remove the solvent in vacuo.

The order of elution from a silica gel column generally follows increasing polarity, with less polar compounds eluting first. Therefore, the ester product will elute before any remaining starting materials like phenylacetic acid or 2-bromoethanol.[12]

Expected Results and Characterization

The final product, 2-Bromoethyl 2-phenylacetate, should be a clear oil. The yield can be expected to be in the range of 75-90% based on similar Steglich esterification procedures.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately:

    • 7.25-7.40 ppm (m, 5H, Ar-H)

    • 4.40 ppm (t, 2H, -O-CH₂-CH₂-Br)

    • 3.65 ppm (s, 2H, Ar-CH₂-C=O)

    • 3.50 ppm (t, 2H, -O-CH₂-CH₂-Br)

  • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) would be approximately:

    • 171.0 ppm (C=O)

    • 133.5 ppm (Ar-C)

    • 129.5 ppm (Ar-CH)

    • 128.8 ppm (Ar-CH)

    • 127.5 ppm (Ar-CH)

    • 64.0 ppm (-O-CH₂-)

    • 41.5 ppm (Ar-CH₂-)

    • 28.5 ppm (-CH₂-Br)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁BrO₂ [M+Na]⁺: 264.98; found: 264.98.

Safety and Handling

  • DCC is a potent skin sensitizer and should be handled with extreme care, using appropriate personal protective equipment (PPE), including double gloves.

  • 2-Bromoethanol is toxic and corrosive.[13] Handle only in a fume hood and avoid inhalation or skin contact.

  • DMAP is highly toxic and can be absorbed through the skin.[14] Wear gloves and handle with care.

  • Dichloromethane (DCM) is a suspected carcinogen. All operations involving DCM should be conducted within a certified chemical fume hood.

Conclusion

The Steglich esterification provides a reliable and high-yielding pathway for the synthesis of 2-Bromoethyl 2-phenylacetate under mild, room-temperature conditions. The protocol described herein is robust, and the straightforward workup procedure, involving filtration of the DCU byproduct and standard aqueous extraction, makes it an attractive method for both academic and industrial laboratories. The self-validating nature of the protocol is ensured by the clear separation of the product from byproducts and unreacted starting materials, and confirmed through standard spectroscopic characterization techniques.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5880-5889. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Bromoethyl 2-phenylacetate

[1] Executive Summary & Structural Context Compound: 2-Bromoethyl 2-phenylacetate Structure: CAS: 14425-27-5 (Generic reference for 2-bromoethyl esters of phenylacetic acid)[1] This guide addresses the stability of 2-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Context

Compound: 2-Bromoethyl 2-phenylacetate Structure:


CAS:  14425-27-5 (Generic reference for 2-bromoethyl esters of phenylacetic acid)[1]

This guide addresses the stability of 2-Bromoethyl 2-phenylacetate in basic media.[1] Users often confuse this compound with


-bromo esters (e.g., Ethyl 2-bromo-2-phenylacetate).[1] The critical distinction is the location of the bromine atom on the ethyl ester chain  (

-position relative to oxygen), not the

-position relative to the carbonyl.

Core Instability Issue: This molecule acts as a Dual Electrophile .[1] In basic conditions, it faces a "fork in the road" between two destructive pathways:

  • Saponification (Hydrolysis): Attack at the carbonyl carbon.[1]

  • Alkylation/Cyclization: Attack at the alkyl bromide carbon (leading to toxic ethylene oxide).[1]

Diagnostic Flowchart: Stability & Decomposition Pathways

The following diagram illustrates the competing reaction pathways that dictate the stability of this compound in basic environments.

Decomposition_Pathways Start 2-Bromoethyl 2-phenylacetate Hydrolysis Hydrolysis (Saponification) Start->Hydrolysis OH- / H2O (pH > 9) Substitution Sn2 Substitution (Direct Alkylation) Start->Substitution Strong Nu- (e.g., Amines, Thiols) PhAc Phenylacetic Acid (Salt) Hydrolysis->PhAc Cleavage BrEtOH 2-Bromoethanol (Transient) Hydrolysis->BrEtOH Cleavage SubProduct 2-Substituted-ethyl 2-phenylacetate Substitution->SubProduct Displacement of Br EthyleneOxide Ethylene Oxide (TOXIC GAS) BrEtOH->EthyleneOxide Intramolecular Sn2 (Rapid in Base)

Figure 1: Reaction network showing the primary decomposition (Hydrolysis) and the secondary toxicity risk (Ethylene Oxide formation).[1]

Troubleshooting Guide (FAQ)

Scenario A: "My reaction pH is dropping rapidly, and I am losing starting material."

Diagnosis: Ester Hydrolysis (Saponification) Under basic conditions (pH > 9), hydroxide ions (


) attack the carbonyl carbon.[1] This is the dominant pathway in aqueous base.
  • The Mechanism: The base cleaves the ester bond, generating Phenylacetate (stable) and 2-Bromoethanol .

  • The Hidden Danger: 2-Bromoethanol is unstable in base.[1] It undergoes rapid intramolecular cyclization to form Ethylene Oxide (a gas and carcinogen) and bromide ions.[1] This secondary reaction consumes an additional equivalent of base, accelerating the pH drop.

Corrective Action:

  • Switch Buffers: Avoid strong inorganic bases (NaOH, KOH).[1] Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine) if basicity is required.

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Maintain reaction temperature at 0°C to 4°C .

  • Anhydrous Conditions: If possible, exclude water completely. Use anhydrous solvents (DCM, THF) to shut down the hydrolysis pathway.

Scenario B: "I used an amine base, and now I have a complex mixture of products."

Diagnosis: Unwanted N-Alkylation (Quaternization) You intended the amine to act as a proton sponge, but it acted as a nucleophile.

  • The Mechanism: Primary and secondary amines are good nucleophiles.[1] They will attack the

    
     carbon via an Sn2 mechanism , displacing the bromide.
    
  • Result: You form amino-ester byproducts (e.g., 2-(alkylamino)ethyl 2-phenylacetate) instead of preserving the bromide.[1]

Corrective Action:

  • Use Sterically Hindered Bases: Replace simple amines (Et3N, Piperidine) with bulky bases like DIPEA (Hünig's Base) or DBU .[1] The steric bulk prevents the nitrogen from attacking the alkyl bromide carbon while still allowing proton abstraction.

Scenario C: "I see a new vinyl signal in my NMR (5.0–6.5 ppm)."

Diagnosis: E2 Elimination Strong, bulky bases (like t-BuOK) can deprotonate the


-carbon of the ethyl chain.[2]
  • The Mechanism: The base removes a proton from the

    
     group.[1]
    
  • Result: Elimination of HBr to form Vinyl 2-phenylacetate (

    
    ).[1]
    

Corrective Action:

  • Lower Basicity: Switch to weaker bases (Carbonates, Bicarbonates) if compatible with the reaction.[1]

  • Solvent Choice: Avoid polar aprotic solvents (DMSO, DMF) with strong bases, as they enhance base strength and promote elimination.[1]

Technical Data & Stability Thresholds

ParameterStability StatusNotes
pH < 4 Stable Acid-catalyzed hydrolysis is slow at RT.
pH 4 - 8 Meta-Stable Slow hydrolysis over days.[1] Acceptable for short workups.
pH 9 - 11 Unstable Half-life < 1 hour.[1] Hydrolysis dominates.[1][3]
pH > 12 Critical Failure Rapid saponification + Ethylene Oxide formation.[1]
Nucleophiles Reactive Amines, Thiols, Azides will displace Br (Sn2).[1]

Standard Operating Procedure (SOP): Safe Workup

Objective: Isolate 2-Bromoethyl 2-phenylacetate from a reaction mixture without inducing decomposition.

Protocol:

  • Quench: Cool the reaction mixture to 0°C .

  • Neutralization: Do NOT use strong base to neutralize acid.[1] Instead, pour the mixture into a saturated NaHCO3 (Sodium Bicarbonate) solution or a Phosphate Buffer (pH 7.0).[1]

    • Why? Strong bases create local hotspots of high pH, instantly hydrolyzing the ester.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Note: DCM is preferred as it is non-nucleophilic.[1]

  • Washing: Wash the organic layer with cold Brine (saturated NaCl) to remove residual water.[1]

    • Avoid: Do not wash with NaOH or KOH solutions.

  • Drying: Dry over Anhydrous Magnesium Sulfate (MgSO4) .

    • Avoid: Basic drying agents like Potassium Carbonate (K2CO3).[1]

  • Concentration: Rotary evaporate at < 30°C . High heat can trigger thermal elimination of HBr.[1]

References

  • Larson, R. A., & Weber, E. J. (1994).[1] Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[1] (Discusses hydrolysis kinetics of carboxylic acid esters).

  • March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[1] Wiley-Interscience.[1] (Definitive source for BAc2 Hydrolysis and E2 Elimination mechanisms).[1]

  • Jones, R. A. (1999).[1] Quaternary Ammonium Salts: Their Use in Phase-Transfer Catalysis. Academic Press.[1] (Details the reactivity of alkyl halides with amines/Sn2 pathways).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Bromoethanol. Retrieved from (Verifies the toxicity and cyclization risk of the hydrolysis byproduct).[1]

  • Kirby, A. J. (1980).[1] Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry, 17, 183-278.[1] (Mechanistic insight into the rapid cyclization of 2-haloalcohols to epoxides in base).

Sources

Optimization

Technical Support Center: Minimizing Elimination in 2-Bromoethyl Ester Synthesis

Introduction: The Stability Paradox Synthesizing 2-bromoethyl esters (R-COO-CH₂-CH₂-Br) presents a unique "stability paradox." You need a base to neutralize acid byproducts (from acid chlorides) or activate coupling agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Synthesizing 2-bromoethyl esters (R-COO-CH₂-CH₂-Br) presents a unique "stability paradox." You need a base to neutralize acid byproducts (from acid chlorides) or activate coupling agents (Steglich), but that same base promotes the destruction of your reactant or product via elimination.

The two primary enemies of yield in this synthesis are:

  • Intramolecular Cyclization (Reagent Loss): 2-Bromoethanol rapidly cyclizes to ethylene oxide (oxirane) in the presence of base, consuming your alcohol starting material before it reacts.

  • E2 Elimination (Product Degradation): The resulting ester undergoes dehydrobromination to form a vinyl ester , particularly when exposed to strong bases or elevated temperatures.

This guide provides the protocols and logic to navigate this narrow stability window.

Module 1: Diagnostic & Mechanistic Logic

Before selecting a protocol, understand the competing pathways. The diagram below maps the kinetic competition between substitution (desired) and elimination (undesired).

Visual: Reaction Pathway Competition

ReactionPathways Start Reagents: R-COOH + HO-CH2-CH2-Br Intermediate Activated Complex (Acid Chloride or O-Acylisourea) Start->Intermediate Activation Epoxide SIDE PRODUCT A: Ethylene Oxide (Reagent Consumption) Start->Epoxide Base > pKa 10 Intramolecular SN2 Product TARGET PRODUCT: 2-Bromoethyl Ester Intermediate->Product Nucleophilic Attack (k_sub) Vinyl SIDE PRODUCT B: Vinyl Ester (Product Degradation) Product->Vinyl Excess Base + Heat E2 Elimination (-HBr)

Figure 1: Kinetic competition. Note that Epoxide formation depletes the alcohol source, while Vinyl Ester formation degrades the final product.

Module 2: Method Selection & Optimization

Method A: The "Cold Pyridine" Protocol (Recommended)

Best for: Aromatic acids, stable aliphatic acids, and scale-up.

The Logic: This method uses Pyridine (pKa ~5.2) instead of Triethylamine (TEA, pKa ~10.7). Pyridine is basic enough to scavenge the HCl generated from the acid chloride but too weak to rapidly deprotonate 2-bromoethanol (preventing epoxide) or the product (preventing vinyl ester) at low temperatures.

Protocol:

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM (0.2 M) under inert atmosphere (N₂/Ar).

  • Activation: Add Oxalyl Chloride (1.2 eq) and catalytic DMF (2 drops). Stir until gas evolution ceases (1-2 h). Alternatively, use commercially available Acid Chloride.

  • Cooling (Critical): Cool the mixture to 0°C (ice bath).

  • Addition: Add Pyridine (1.5 eq) followed immediately by 2-Bromoethanol (1.2 eq) dropwise.

    • Why? Adding the alcohol after the base ensures the environment is buffered.

  • Reaction: Stir at 0°C for 2 hours. Do not reflux.

  • Quench: Wash with cold 1M HCl (removes pyridine), then saturated NaHCO₃.

Method B: Modified Steglich Esterification

Best for: Acid-sensitive substrates or when Acid Chlorides are unstable.

The Logic: Standard Steglich uses DMAP (pKa ~9.2). While efficient, DMAP can act as a base. We minimize this by using catalytic DMAP and keeping the temperature low.

Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) and 2-Bromoethanol (1.1 eq) in dry DCM.

  • Add EDC·HCl (1.2 eq) (preferred over DCC for easier workup).

  • Cool to 0°C.

  • Add DMAP (0.1 eq only).

    • Warning: Do not use stoichiometric DMAP.

  • Monitor by TLC. If reaction is sluggish, warm to only 10-15°C , never reflux.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this flow to diagnose failure modes in your current experiment.

Troubleshooting Start Problem Observed Q1 Is the yield low? Start->Q1 Q2 Are there vinyl signals (NMR 4.5-5.0 & 7.0-7.5 ppm)? Q1->Q2 Yes Q3 Is 2-Bromoethanol missing but no product formed? Q2->Q3 No Sol1 Diagnosis: E2 Elimination. Fix: Switch base (TEA -> Pyridine) Reduce Temp. Q2->Sol1 Yes Sol2 Diagnosis: Epoxide Formation. Fix: Add Alcohol LAST. Use weaker base. Q3->Sol2 Yes Sol3 Diagnosis: Hydrolysis/Incomplete. Fix: Check water content. Use Acid Chloride method. Q3->Sol3 No

Figure 2: Troubleshooting logic flow.

Frequently Asked Questions

Q: Can I use Triethylamine (TEA) or DIPEA? A: Avoid if possible. TEA (pKa 10.7) and DIPEA (pKa 10.5) are strong enough to promote the cyclization of 2-bromoethanol to ethylene oxide and the E2 elimination of your product. If you must use them, keep the temperature strictly at -10°C to 0°C.

Q: I see a 'doublet of doublets' in the alkene region (4.5–7.5 ppm) on NMR. What is this? A: This is the Vinyl Ester (R-COO-CH=CH₂). It confirms that E2 elimination has occurred.

  • Immediate Fix: Lower your reaction temperature and reduce the amount of base.

  • Purification: Vinyl esters are often difficult to separate from 2-bromoethyl esters by silica chromatography due to similar polarity. Recrystallization (if solid) is preferred.

Q: Why not use the alkylation method (Carboxylate salt + 1,2-dibromoethane)? A: While valid (Ref 1), this method often leads to the diester (R-COO-CH₂-CH₂-OOC-R) because the mono-ester product is still a potent electrophile. It also requires heating, which increases elimination risk. The Acid Chloride route is more selective for mono-esters.

Reference Data

Table 1: Base Selection Guide
BasepKa (conj. acid)Elimination RiskRecommendation
Pyridine 5.2Low Gold Standard
2,6-Lutidine 6.7LowGood alternative
N-Methylmorpholine (NMM) 7.4ModerateUse at <0°C
DMAP 9.2ModerateUse Catalytic only
Triethylamine (TEA) 10.7High Avoid
DIPEA (Hünig's Base) 10.5High Avoid

References

  • Organic Syntheses Procedure (Phthalimide Analog). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, Coll. Vol. 1, p.119 (1941). Link

  • Steglich Esterification Mechanism. Steglich Esterification. Organic Chemistry Portal. Link

  • Vinyl Ester Side Reactions. Vinyl esters of carboxylic acids: Synthesis, properties, applications. Chemical Review and Letters. Link

  • Acid Chloride Protocol (General). Ethyl bromoacetate Synthesis. Organic Syntheses, Coll. Vol. 3, p.381 (1955). Link

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 2-Bromoethyl Phenylacetate Alkylation

Welcome to the technical support center dedicated to the alkylation of 2-bromoethyl phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the alkylation of 2-bromoethyl phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the technical insights and practical guidance necessary to enhance your reaction efficiency and achieve your desired outcomes.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the alkylation of 2-bromoethyl phenylacetate, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Incomplete Deprotonation: The initial and most critical step is the formation of the enolate from phenylacetate. If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will remain unreacted.[1]

  • Side Reactions: Competing reactions can significantly consume your starting materials and reduce the yield of the desired product. The most common side reaction is the E2 elimination of HBr from 2-bromoethyl phenylacetate.[1]

  • Reagent Quality: The purity of your reagents is paramount. Impurities in the 2-bromoethyl phenylacetate or the solvent can interfere with the reaction.[2] The presence of water, in particular, can quench the enolate and hydrolyze the ester.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, leading to a lower overall yield of the desired product.[1][2]

Q2: I'm observing significant formation of side products. How can I minimize them?

The primary side products in this alkylation are typically the result of elimination reactions or polyalkylation.

  • Elimination (E2) vs. Substitution (SN2): The reaction of the phenylacetate enolate with 2-bromoethyl phenylacetate is a competition between SN2 (alkylation) and E2 (elimination) pathways. To favor alkylation, consider the following:

    • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.[1]

    • Choice of Base: A bulky, non-nucleophilic base is less likely to promote elimination.[1]

  • Polyalkylation: This occurs when the mono-alkylated product is deprotonated and reacts further with the alkylating agent. To minimize this:

    • Control Stoichiometry: Use a slight excess of the phenylacetate starting material relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

Q3: The reaction is proceeding very slowly or not at all. What steps can I take to improve the reaction rate?

A sluggish reaction can be frustrating. Here are some key areas to investigate:

  • Base Strength and Solubility: Ensure the base you are using is strong enough to deprotonate the phenylacetate and is soluble in your chosen solvent.[1] Common strong bases for this purpose include sodium hydride (NaH) and lithium diisopropylamide (LDA).[1][4]

  • Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reactivity of the nucleophile. Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred as they solvate the cation of the base without strongly solvating the enolate anion, thus increasing its nucleophilicity.[1][5]

  • Catalyst (Phase-Transfer Catalysis): If you are running a biphasic reaction, the efficiency of the phase-transfer catalyst is critical. Ensure you are using an appropriate catalyst, such as a quaternary ammonium salt, at the correct loading.[6][7]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the alkylation of 2-bromoethyl phenylacetate, offering insights into optimizing your experimental design.

Q1: What is the optimal base for the alkylation of 2-bromoethyl phenylacetate?

The ideal base should be strong enough to completely deprotonate the phenylacetate to form the enolate but should not be overly nucleophilic to avoid competing reactions with the alkylating agent.[1]

Base Advantages Disadvantages
Sodium Hydride (NaH) Strong, non-nucleophilic base.[1]Can be heterogeneous, requiring good stirring.
Lithium Diisopropylamide (LDA) Very strong, sterically hindered base that favors enolate formation.[4]Must be prepared fresh or titrated before use.
Potassium tert-Butoxide (t-BuOK) Strong, sterically hindered base.Can promote elimination reactions at higher temperatures.
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) with a Phase-Transfer Catalyst Milder conditions, often used in industrial settings.[6]Requires a phase-transfer catalyst and may be slower.
Q2: How does the choice of solvent affect the reaction outcome?

The solvent has a significant impact on the reaction by influencing the solubility of reagents and the reactivity of the nucleophilic enolate.

  • Polar Aprotic Solvents (e.g., THF, DMF): These are generally the best choice for this reaction.[1][5] They effectively solvate the cation of the base, leaving the enolate anion "naked" and more nucleophilic, which promotes the desired C-alkylation.[5]

  • Protic Solvents (e.g., Ethanol, Water): These should be strictly avoided as they will protonate the enolate, rendering it unreactive.[8]

Q3: What is the general mechanism for this alkylation reaction?

The alkylation of 2-bromoethyl phenylacetate proceeds via a nucleophilic substitution (SN2) mechanism.

Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenylacetate Phenylacetate Enolate Phenylacetate Enolate Phenylacetate->Enolate Deprotonation Base Base Base->Enolate Bromoethyl 2-Bromoethyl Phenylacetate Product Alkylated Product Bromoethyl->Product Enolate_2 Phenylacetate Enolate Enolate_2->Product SN2 Attack

Caption: General mechanism for the alkylation of 2-bromoethyl phenylacetate.

Q4: Can Phase-Transfer Catalysis (PTC) be used to optimize this reaction?

Yes, Phase-Transfer Catalysis (PTC) is an excellent technique for this type of alkylation, especially on a larger scale.[6] PTC allows for the use of less expensive and milder inorganic bases (like potassium carbonate) in a biphasic system (e.g., toluene/water).[6] A quaternary ammonium salt is typically used as the catalyst to transport the enolate from the aqueous phase to the organic phase where the alkylation occurs.[6]

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Inorganic Base (e.g., K₂CO₃) Enolate_aq Enolate Anion Base->Enolate_aq Deprotonation Phenylacetate_aq Phenylacetate Phenylacetate_aq->Enolate_aq Catalyst Phase-Transfer Catalyst (Q⁺X⁻) Enolate_aq->Catalyst Forms Ion Pair (Q⁺Enolate⁻) AlkylatingAgent 2-Bromoethyl Phenylacetate Product Alkylated Product AlkylatingAgent->Product SN2 Reaction Catalyst->AlkylatingAgent Transfers to Organic Phase

Caption: Workflow for Phase-Transfer Catalyzed Alkylation.

III. Experimental Protocol: A General Procedure

This section provides a representative step-by-step protocol for the alkylation of 2-bromoethyl phenylacetate under anhydrous conditions.

Materials:

  • Phenylacetate

  • 2-Bromoethyl phenylacetate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF. To this suspension, add phenylacetate (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add a solution of 2-bromoethyl phenylacetate (1.0-1.2 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.[2]

IV. References

  • Jakubec, P. (2008). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • Hauser, C. R., & Dunnavant, W. R. (1960). The Alkylation of Phenylacetones. The Journal of Organic Chemistry, 25(7), 1296–1302.

  • D. A. Watson, et al. (2016). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. ACS Catalysis, 6(12), 8230-8234.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. Retrieved from [Link]

  • Rao, K. R., & Bhanumathi, N. (1988). Synthesis of a new chiral phase-transfer catalyst: Chemical activity in alkylation reactions. Indian Journal of Chemistry - Section B, 27B(12), 1162-1163.

  • Mijin, D. Ž., Mićić-Vuković, D. D., & Petrović, S. D. (2005). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society, 70(5), 709-724.

  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • K. C. Nicolaou, et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(29), 11142-11145.

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • D'Angelo, J., & Desmaële, D. (2016). Alkylations of Enols and Enolates. In Comprehensive Organic Synthesis II (pp. 1-56). Elsevier.

  • Neuman, R. C. (2009). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Jew, S. S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Angewandte Chemie International Edition, 43(18), 2382-2385.

  • Wikipedia. (n.d.). Phenyl acetate. Retrieved from [Link]

  • D. A. Watson, et al. (2017). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. ACS Catalysis, 7(8), 5124-5128.

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Penn State College of Earth and Mineral Sciences. (n.d.). Unit 13. Alkylation. Exercises 1. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Google Patents. (2000). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. Retrieved from

  • Zhang, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ACS Omega, 7(11), 9489-9500.

  • Organic Chemistry Portal. (n.d.). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895.

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion in phenylacetic acid esterification

Welcome to the technical support center for the esterification of phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this common yet nua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this common yet nuanced reaction. As Senior Application Scientists, we have compiled this resource to address the most frequent issues, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Foundational Principles & FAQs

This section addresses the core concepts of the Fischer-Speier esterification, the most common method for this conversion. Understanding these fundamentals is the first step in effective troubleshooting.

Q1: What is the fundamental mechanism of an acid-catalyzed esterification of phenylacetic acid?

A: The esterification of phenylacetic acid with an alcohol in the presence of an acid catalyst follows the Fischer esterification mechanism.[1][2] This is a multi-step process involving nucleophilic acyl substitution.[1][3][4] The key steps are:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2][3][4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[4] This forms a tetrahedral intermediate, specifically an oxonium ion.[4][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[4]

  • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[3][4]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.[3][4]

This entire sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Fischer_Esterification Fischer Esterification Mechanism PA Phenylacetic Acid (R-COOH) Protonated_PA Protonated Acid [R-C(OH)2]+ PA->Protonated_PA + H+ Intermediate Tetrahedral Intermediate Protonated_PA->Intermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Intermediate Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O Protonated Ester + H2O Protonated_Intermediate->Ester_H2O - H2O Ester Ester (R-COOR') Ester_H2O->Ester - H+

Caption: The acid-catalyzed Fischer esterification pathway.

Q2: My conversion has stalled at 60-70%. Why isn't the reaction going to completion?

A: The primary reason for incomplete conversion is the reversible nature of the Fischer esterification.[1][4][6] The reaction between phenylacetic acid and an alcohol produces an ester and water.[3] This water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[7] To achieve high conversion, the equilibrium must be shifted to the product side. This is accomplished by adhering to Le Chatelier's principle in one of two primary ways:[1][2]

  • Using an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive alcohol, will drive the reaction forward.[1][2] Using the alcohol as the solvent is a common and effective strategy.[8]

  • Removing a Product: Actively removing water as it forms is the most common and effective method to ensure high yields.[1][2][4]

Section 2: Troubleshooting Guide for Low Conversion

This section provides a systematic approach to diagnosing and solving low conversion issues.

Troubleshooting_Workflow Start Low Conversion Observed Check_Water Is Water Being Effectively Removed? Start->Check_Water Check_Catalyst Is the Catalyst Active and Appropriate? Check_Water->Check_Catalyst Yes Sol_Water Implement/Optimize Water Removal (e.g., Dean-Stark) Check_Water->Sol_Water No Check_Conditions Are Reaction Conditions (Temp, Time, Ratio) Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Verify Catalyst Activity/ Change Catalyst Type or Loading Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are Side Products Being Formed? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Adjust Temperature/ Increase Time/ Use Excess Alcohol Check_Conditions->Sol_Conditions No Sol_Side_Reactions Modify Conditions to Minimize Side Reactions (e.g., Lower Temp) Check_Side_Reactions->Sol_Side_Reactions Yes

Caption: A logical workflow for troubleshooting low esterification yield.

Issue 1: Ineffective Water Removal
Q3: How can I be sure water is the issue, and what is the best way to remove it?

A: If your reaction stalls, water is the most likely culprit. Its presence inhibits the forward reaction and can even deactivate certain catalysts.[9] The most robust laboratory method for water removal is azeotropic distillation using a Dean-Stark apparatus.[1][7][10] This technique involves using a solvent, such as toluene or benzene, that forms a low-boiling azeotrope with water.[1][7] As the azeotrope distills, it condenses and collects in the trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[1][7]

Alternatively, chemical drying agents like molecular sieves can be added directly to the reaction mixture to sequester water as it forms.[4][7] While simpler, this can be less efficient for larger-scale reactions compared to a Dean-Stark setup.

Issue 2: Catalyst Problems
Q4: My reaction is still slow/stalled even with water removal. Could the catalyst be the problem?

A: Yes, catalyst choice and activity are critical. Catalysts can be broadly divided into two classes for this reaction:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are traditional and effective.[8] However, they can be corrosive, difficult to remove from the product, and may lead to side reactions like dehydration or sulfonation, especially at higher temperatures.[3]

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred as they are non-corrosive, easily filtered out post-reaction, and can be recycled.[5][8] Amberlyst-15, a cation-exchange resin, is a highly effective and commonly used catalyst, often providing yields around 80% at 110°C.[8][11][12] Other options include metal-exchanged montmorillonite nanoclays, which have shown high activity.[5]

If you suspect a catalyst issue, consider the following:

  • Activity: Is your homogeneous acid catalyst concentrated and fresh? Has your solid catalyst been properly stored and activated? Water can deactivate active sites.[9]

  • Loading: Increasing the catalyst amount can increase the reaction rate.[5] However, excessive amounts can lead to product decomposition or side reactions.[5] A typical loading for Amberlyst-15 is around 10 mol%.[8][11][12]

Issue 3: Sub-Optimal Reaction Conditions
Q5: What are the optimal reactant ratios and temperature for this esterification?

A:

  • Reactant Ratio: As the reaction is an equilibrium, using an excess of the alcohol is a standard procedure to drive the reaction towards the ester product.[1][6] A molar ratio of 1:3 (phenylacetic acid to alcohol) is a common starting point.[11] In many cases, using the alcohol as the reaction solvent is the most practical approach.[8]

  • Temperature: The reaction rate is temperature-dependent. Refluxing the reaction mixture is standard practice.[6] For many common alcohols, a temperature of around 110°C provides a good balance between reaction rate and minimizing side reactions.[8][11] Significantly higher temperatures (e.g., 150°C) can sometimes lead to decreased yield due to the formation of byproducts.[8]

Issue 4: Unidentified Side Reactions
Q6: My TLC shows multiple spots, and my yield of the desired ester is low. What are the likely side reactions?

A: For α-aryl carboxylic acids like phenylacetic acid, several side reactions can occur, particularly under harsh conditions (high temperature, very strong acid):

  • Sulfonation: If using sulfuric acid, electrophilic aromatic substitution on the phenyl ring can occur.

  • Cyclization: Intramolecular reactions can lead to lactam formation under certain conditions.

  • Dehydration/Polymerization of Alcohol: Certain alcohols, like benzyl alcohol, can self-condense or polymerize in the presence of strong acid, forming tar-like substances.[6]

To mitigate these, consider using a milder, solid acid catalyst like Amberlyst-15 and avoiding excessive temperatures.[8]

Section 3: Protocols & Data

Experimental Protocol: Esterification of Phenylacetic Acid using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge Reactants: To the flask, add phenylacetic acid (1.0 eq.), the desired alcohol (3.0-5.0 eq. or as solvent), a suitable solvent that forms an azeotrope with water (e.g., toluene, if the alcohol is not used as the solvent), and the acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Reaction: Heat the mixture to a steady reflux.[7] Water will begin to collect in the graduated arm of the Dean-Stark trap.[7]

  • Monitoring: Continue refluxing until no more water is collected in the trap and/or the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • If a homogeneous catalyst was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.[6]

Data Summary: Catalyst Performance
CatalystTypical ConditionsReported YieldAdvantagesDisadvantagesReference(s)
H₂SO₄ Reflux, excess alcoholVariable, can be highInexpensive, readily availableCorrosive, difficult to remove, potential for side reactions[3][8]
PTSA Reflux, excess alcoholGood to highSolid, easier to handle than H₂SO₄Can be difficult to remove completely, potential for side reactions[8][11]
Amberlyst-15 110°C, excess alcohol~80%Heterogeneous, easily removed, reusable, low side reactionsHigher initial cost[8][11][12]
Al³⁺-montmorillonite Toluene, reflux>80%Heterogeneous, high activity, eco-friendlyRequires preparation[5]

References

  • Ibrahimova, M. J., et al. (n.d.). Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining. Retrieved from [Link]

  • Bhaskar, R., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Alhassan, G. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]

  • Google Patents. (2007). Method of phenylacetic acid production.
  • Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
  • ResearchGate. (n.d.). (a) Schematic representation of esterification of phenyl acetic acid.... Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Back, T. G., & Chau, J. H.-L. (n.d.). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing phenyl-acetic acid esters.
  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • PMC. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]

  • BYJU'S. (2019). Fischer esterification reaction. Retrieved from [Link]

  • Google Patents. (2016). Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system.
  • Pearson+. (n.d.). Show how Fischer esterification might be used to form the followi.... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Differentiating 2-Bromoethyl Phenylacetate and its α-Bromo Isomer

Introduction: The Challenge of Isomeric Ambiguity In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of intermediates is not merely a procedural step but a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomeric Ambiguity

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of process safety, efficacy, and regulatory compliance. Positional isomers, such as 2-Bromoethyl phenylacetate and its α-bromo counterpart, 1-Bromoethyl phenylacetate, present a classic analytical challenge. These compounds share an identical molecular formula (C₁₀H₁₁BrO₂) and molecular weight, rendering simple mass-based detection methods insufficient for definitive identification. Their subtle structural differences, however, can lead to vastly different reactivity profiles and downstream products.

This guide provides an in-depth, multi-technique approach to unambiguously distinguish between these two critical isomers. We will move beyond theoretical data, offering field-proven insights and detailed experimental protocols designed for immediate application in a research or quality control setting. The methodologies described herein form a self-validating system, where chromatographic separation is corroborated by unique spectroscopic fingerprints, ensuring the highest degree of analytical confidence.

Visualizing the Contenders: Molecular Structures

A clear understanding of the structural variance is the first step in devising a separation and characterization strategy. The bromine atom's position relative to the ester functional group is the key differentiator.

G cluster_0 2-Bromoethyl phenylacetate cluster_1 1-Bromoethyl phenylacetate a a b b

Comparative

Mass spectrometry fragmentation pattern of 2-Bromoethyl 2-phenylacetate

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromoethyl 2-phenylacetate: A Comparative Analysis This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromoethyl 2-phenylacetate: A Comparative Analysis

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromoethyl 2-phenylacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways of this molecule, offering a comparative perspective against structurally similar compounds to aid in spectral interpretation and structural elucidation. We will explore the underlying chemical principles that govern ion formation and fragmentation, present a standardized protocol for analysis, and provide the data necessary for confident identification.

The Foundation: Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, typically using electrons accelerated to 70 eV.[1][2] This energy is sufficient to not only ionize the molecule by ejecting an electron to form a molecular radical cation (M•+) but also to induce extensive and reproducible fragmentation.[1][2] The resulting mass spectrum is a "molecular fingerprint," where the pattern of fragment ions provides rich structural information.[2]

The fragmentation of the molecular ion is not random; it follows predictable pathways governed by fundamental chemical principles. The most favored cleavages are those that result in the formation of the most stable products (cations and radicals).[3] Key fragmentation mechanisms relevant to 2-Bromoethyl 2-phenylacetate include:

  • Alpha (α)-Cleavage: Bond cleavage adjacent to a functional group, such as a carbonyl or a heteroatom. This is a homolytic cleavage driven by the radical site.[4]

  • Inductive Cleavage: Heterolytic cleavage driven by an electronegative atom, where the bonding electrons move to that atom.[4][5]

  • Rearrangements: Intramolecular atom transfers, like the McLafferty rearrangement, that lead to the elimination of a stable, neutral molecule.[4][6]

  • Isotopic Effects: The presence of elements with multiple common isotopes, such as bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), results in characteristic peak clusters for any ion containing that element.[2][5][7]

Predicted Fragmentation Pattern of 2-Bromoethyl 2-phenylacetate

2-Bromoethyl 2-phenylacetate (Molecular Formula: C₁₀H₁₁BrO₂) possesses several structural features that dictate its fragmentation: a phenylacetate core, an ester linkage, and a bromoethyl chain.

Molecular Ion (M•+): The molecular ion peak is expected to appear as a doublet of nearly equal intensity due to the two isotopes of bromine.[2]

  • m/z 242: [C₁₀H₁₁⁷⁹BrO₂]•+

  • m/z 244: [C₁₀H₁₁⁸¹BrO₂]•+

The primary fragmentation pathways are initiated by cleavage at the weakest bonds or through rearrangements that yield stable fragments. The most significant predicted fragments are detailed below.

Key Fragmentation Pathways
  • Formation of the Tropylium Ion (m/z 91): This is one of the most common and characteristic fragmentation pathways for compounds containing a benzyl group. The initial step is an α-cleavage at the ester linkage, cleaving the C-O bond to generate the stable phenylacetyl (or acylium) cation at m/z 119 . This ion then readily loses a neutral carbon monoxide (CO) molecule (28 Da) to form the benzyl cation (C₇H₇⁺), which rearranges to the highly stable, aromatic tropylium ion at m/z 91 . This peak is often the base peak in the spectrum of phenylacetate esters.

  • Cleavage of the Bromoethyl Moiety: The bromoethyl group provides several distinct fragmentation routes.

    • Loss of Bromoethyl Radical: Cleavage of the ester C-O bond can result in the loss of a bromoethoxy radical (•OCH₂CH₂Br), leading to the formation of the phenylacetyl cation at m/z 119 .

    • Formation of Bromoethyl Cation: Alternatively, cleavage of the same C-O bond with charge retention on the bromoethyl fragment can produce the bromoethyl cation [CH₂CH₂Br]⁺, which would appear as a doublet at m/z 107 and 109 .

    • Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage.[7][8] Loss of a bromine radical (•Br) from the molecular ion would generate a fragment ion at m/z 163 . [C₁₀H₁₁O₂]⁺.

  • McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen can lead to the elimination of a neutral vinyl bromide molecule (bromoethene, CH₂=CHBr). This results in the formation of the radical cation of phenylacetic acid at m/z 136 .

Summary of Predicted Fragments
m/z (Mass-to-Charge Ratio)Proposed Ion Structure / FormulaFragmentation PathwayPredicted Relative Abundance
242 / 244[C₁₀H₁₁BrO₂]•+Molecular Ion (M•+)Low to Moderate
163[C₁₀H₁₁O₂]⁺Loss of •Br from the molecular ionModerate
136[C₈H₈O₂]•+McLafferty-type rearrangement (loss of C₂H₃Br)Moderate
119[C₈H₇O]⁺α-cleavage at ester linkageModerate to High
107 / 109[C₂H₄Br]⁺Cleavage of ester C-O bondLow to Moderate
91[C₇H₇]⁺Loss of CO from m/z 119 (Tropylium ion)High (likely Base Peak)
Fragmentation Diagram

Fragmentation_Pattern M Molecular Ion [C₁₀H₁₁BrO₂]•+ m/z 242/244 F163 [C₁₀H₁₁O₂]⁺ m/z 163 M->F163 - •Br F136 [C₈H₈O₂]•+ m/z 136 M->F136 - C₂H₃Br (Rearrangement) F119 Phenylacetyl Cation [C₈H₇O]⁺ m/z 119 M->F119 - •OCH₂CH₂Br F107_109 [C₂H₄Br]⁺ m/z 107/109 M->F107_109 - C₈H₇O₂• F91 Tropylium Ion [C₇H₇]⁺ m/z 91 F119->F91 - CO

Caption: Predicted EI fragmentation pathways for 2-Bromoethyl 2-phenylacetate.

Comparative Analysis with Structural Alternatives

To fully appreciate the unique spectral features of 2-Bromoethyl 2-phenylacetate, it is instructive to compare its predicted fragmentation pattern with that of structurally related molecules. This comparison highlights how specific functional groups influence fragmentation.

Alternative 1: Ethyl Phenylacetate (No Bromine)

This analogue lacks the bromine atom, simplifying the spectrum. The primary fragmentation is dominated by the phenylacetate moiety.

  • Molecular Ion (m/z 164): A single M•+ peak.

  • Base Peak (m/z 91): Formation of the tropylium ion via the acylium intermediate (m/z 119) is still the dominant pathway.

  • McLafferty Rearrangement (m/z 136): Loss of ethene (C₂H₄) produces the radical cation of phenylacetic acid.

The key difference is the absence of the M/M+2 isotopic pattern and any fragments resulting from the loss or inclusion of bromine.

Alternative 2: (2-Bromoethyl)benzene (No Ester Group)

This molecule contains the benzyl and bromoethyl groups but lacks the ester functionality. Its fragmentation is governed by the bromoalkane and benzyl features. Data from the NIST Mass Spectrometry Data Center for this compound (CAS 103-63-9) shows:[9]

  • Molecular Ion (m/z 184/186): A clear M/M+2 doublet.

  • Base Peak (m/z 105): Loss of the bromine radical (•Br) to form the phenylethyl cation [C₈H₉]⁺.

  • Tropylium Ion (m/z 91): A significant peak resulting from the loss of a methyl radical from the m/z 105 fragment.

This comparison demonstrates that without the ester group, direct loss of the bromine radical becomes the most favorable fragmentation pathway, leading to a different base peak.

Comparative Data Summary
m/z2-Bromoethyl 2-phenylacetate (Predicted)Ethyl Phenylacetate (Reference)(2-Bromoethyl)benzene (Reference)[9]
M•+ 242/244164184/186
[M-Br]⁺ 163N/A105 (Base Peak)
Acylium Ion 119119N/A
Tropylium Ion 91 (Base Peak)91 (Base Peak)91
McLafferty 136136N/A

Experimental Protocol for GC-EI-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum for 2-Bromoethyl 2-phenylacetate, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~1 mg of 2-Bromoethyl 2-phenylacetate in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. An overly concentrated sample can saturate the detector and distort peak intensities.

  • GC-MS Instrumentation & Conditions:

    • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

    • GC Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection: 1 µL injection volume with a split ratio of 20:1 to 50:1 to prevent column overloading.

    • Inlet Temperature: 250 °C.

    • GC Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. (This program should be optimized to ensure good separation from any impurities.)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350 amu to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from entering the mass spectrometer.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak, ensuring to subtract background noise from a nearby region of the chromatogram.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted. Compare the spectrum to a library/reference spectrum if available.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (~1 mg/mL) B Dilute to Working Concentration (10-50 µg/mL) A->B C Inject 1 µL B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Extract Spectrum G->H I Background Subtraction H->I J Compare & Interpret I->J

Caption: Standard workflow for the GC-EI-MS analysis of a small molecule.

Conclusion

The mass spectrum of 2-Bromoethyl 2-phenylacetate is characterized by several predictable and structurally informative fragmentation pathways. The presence of a bromine atom is unequivocally confirmed by the M/M+2 doublet for the molecular ion (m/z 242/244) and other bromine-containing fragments. The phenylacetate core dictates the most abundant fragment, the tropylium ion at m/z 91, which serves as a key marker for this structural class. By comparing its fragmentation pattern to non-brominated and non-ester analogues, a confident structural assignment can be made. The experimental protocol provided herein offers a robust method for obtaining a high-quality spectrum for verification.

References

  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic).
  • University of Colorado, Boulder. (2011). Fragmentation Mechanisms - Intro to Mass Spectrometry. Department of Chemistry and Biochemistry.
  • eGyanKosh. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • Science Ready. (n.d.).
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • National Center for Biotechnology Information. (2025).
  • Doc Brown's Chemistry. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzene, (2-bromoethyl)-. In NIST Chemistry WebBook.
  • Spectroscopy Online. (2020, November 16).
  • University of Arizona. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2780092, Ethyl 2-(2-bromophenyl)
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
  • YouTube. (2016, September 15).
  • Chemistry LibreTexts. (2022, September 1). 4.
  • JoVE. (2024, December 5).
  • YouTube. (2022, November 22).
  • ChemScene. (n.d.).
  • Whitman College. (n.d.).
  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

Sources

Validation

FTIR characteristic peaks for 2-Bromoethyl benzeneacetate

An In-Depth Guide to the FTIR Spectroscopy of 2-Bromoethylbenzene Acetate: A Comparative Analysis for Researchers In the field of synthetic chemistry and drug development, unambiguous characterization of molecular struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectroscopy of 2-Bromoethylbenzene Acetate: A Comparative Analysis for Researchers

In the field of synthetic chemistry and drug development, unambiguous characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides a comprehensive analysis of the FTIR spectrum of 2-Bromoethylbenzene acetate, designed for researchers and scientists who require a deep understanding of its spectral features for identification and quality control.

This guide moves beyond a simple peak list. By dissecting the molecule into its constituent functional groups—the ester, the aromatic ring, and the alkyl bromide—we will build a foundational understanding of how each component contributes to the final spectrum. This comparative approach, contrasting with simpler related molecules, provides a robust framework for accurate spectral interpretation.

Understanding the Spectrum: A Sum of its Parts

The FTIR spectrum of 2-Bromoethylbenzene acetate is a composite signature arising from the vibrational modes of its distinct chemical moieties. To interpret this complex spectrum, we will first examine the characteristic peaks of simpler, analogous structures: Ethyl Acetate, Ethylbenzene, and Bromoethane.

  • The Ester Group (cf. Ethyl Acetate): The most prominent features of an ester are the sharp, intense carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretching vibrations. In a typical ester like ethyl acetate, the C=O stretch appears as a very strong band around 1735-1750 cm⁻¹.[1] This is complemented by two C-O stretching bands, often found between 1000-1300 cm⁻¹, with the C-O stretch associated with the carbonyl carbon appearing at higher wavenumbers (1230-1250 cm⁻¹ for acetates).[1]

  • The Aromatic Ring (cf. Ethylbenzene): The monosubstituted benzene ring in ethylbenzene provides several key signals.[2] Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).[2] In-plane C=C stretching vibrations of the aromatic ring appear as two characteristic, sharp bands of variable intensity near 1600 cm⁻¹ and 1500 cm⁻¹.[2] Finally, strong C-H out-of-plane (OOP) bending vibrations below 900 cm⁻¹ are highly diagnostic of the substitution pattern. For a monosubstituted ring, strong bands are expected in the 690-770 cm⁻¹ range.[2]

  • The Alkyl Halide (cf. Bromoethane): The carbon-bromine (C-Br) bond is a weak, heavy bond, and its stretching vibration absorbs in the far-infrared or "fingerprint" region. For bromoethane, the C-Br stretch is found in the 580-780 cm⁻¹ range.[3] This region can be complex, but the presence of a band here is a key indicator for the alkyl halide moiety.

The Composite Spectrum: Identifying 2-Bromoethylbenzene Acetate

By synthesizing the information above, we can predict and interpret the FTIR spectrum of 2-Bromoethylbenzene acetate. The molecule integrates all three functional groups, and its spectrum will reflect this combination.

Below is a table summarizing the expected characteristic absorption bands and their assignments. This serves as a direct comparison, highlighting the unique fingerprint of the target molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment & Rationale
Aromatic C-H Stretch3030 - 3100Medium-WeakStretching of sp² C-H bonds on the benzene ring.[2]
Aliphatic C-H Stretch2850 - 3000MediumStretching of sp³ C-H bonds in the ethyl chain.[1][3]
Ester C=O Stretch ~1740 Strong, Sharp Primary diagnostic peak for the acetate ester group. [1]
Aromatic C=C Stretch~1600, ~1500Medium-WeakIn-plane skeletal vibrations of the benzene ring.[2]
Ester C-O Stretch ~1230 Strong Stretching of the C-O bond adjacent to the carbonyl. [1]
Ester C-O Stretch~1050MediumStretching of the O-C bond of the ethyl group.
Aromatic C-H OOP Bend690 - 770StrongOut-of-plane bending confirms monosubstituted benzene ring.[2]
C-Br Stretch 550 - 650 Medium-Weak Diagnostic peak for the bromoalkane moiety. [3]

Key Takeaway: The unambiguous identification of 2-Bromoethylbenzene acetate relies on the simultaneous observation of three key features: the intense ester C=O stretch around 1740 cm⁻¹, the strong ester C-O stretch near 1230 cm⁻¹, and the characteristic pattern of a monosubstituted aromatic ring (peaks at ~3050, 1600, 1500, and ~700-750 cm⁻¹). The C-Br stretch, while expected, may overlap with other vibrations in the fingerprint region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure trustworthy and reproducible results, the following protocol for analyzing a neat liquid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a modern technique that requires minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) to clean the crystal, then allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of 2-Bromoethylbenzene acetate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles one obtained via traditional transmission methods.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent immediately after the measurement to prevent cross-contamination.

This self-validating protocol ensures that the resulting spectrum is solely representative of the sample, free from atmospheric or instrumental artifacts.

Visualizing Molecular Structure and Analytical Workflow

To further clarify the relationship between molecular structure and the FTIR spectrum, the following diagrams are provided.

Figure 1: Molecular Structure of 2-Bromoethylbenzene Acetate cluster_Aromatic Aromatic Ring (C=C, C-H stretches) cluster_Chain Ethyl Chain cluster_Ester Acetate Ester (C=O, C-O stretches) cluster_Halide Alkyl Bromide (C-Br stretch) C1 C C2 C C1->C2 H1 H1 C1->H1 H C3 C C2->C3 H2 H2 C2->H2 H C4 C C3->C4 H3 H3 C3->H3 H C5 C C4->C5 H4 H4 C4->H4 H C6 C C5->C6 H5 H5 C5->H5 H C6->C1 C7 CH₂ C6->C7 C8 CH₂ C7->C8 O1 O C7->O1 Br Br C8->Br C9 C O1->C9 O2 O C9->O2 C10 CH₃ C9->C10

Caption: Figure 1: Key functional groups of 2-Bromoethylbenzene Acetate responsible for its characteristic FTIR peaks.

Figure 2: Workflow for FTIR-based Compound Identification A 1. Acquire Background & Sample Spectrum (ATR-FTIR) B 2. Process Spectrum (Background Subtraction, ATR Correction) A->B C 3. Identify Key Peaks (e.g., >3000, ~1740, ~1230 cm⁻¹) B->C D 4. Assign Peaks to Functional Groups (Aromatic, Ester, etc.) C->D E 5. Compare Fingerprint Region (<1500 cm⁻¹) with Reference Spectra D->E F 6. Confirm Structure E->F

Caption: Figure 2: A systematic workflow for the identification of an unknown compound using FTIR spectroscopy.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene. Retrieved February 27, 2026, from [Link]

  • Vertex AI Search. (2026, February 24). Ethylbenzene's Hidden Fingerprint: Decoding Its Ir Spectrum Reveals Key Insights.
  • Baiz Group, University of Texas at Austin. (n.d.). FTIR Spectra of Ethyl Acetate. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of bromoethane. Retrieved February 27, 2026, from [Link]

  • Database of ATR-FT-IR spectra of various materials. (n.d.). Ethyl acetate. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate (ethyl acetate). Retrieved February 27, 2026, from [Link]

  • Fishman, A. I., et al. (2004). The vibrational spectra and conformations of ethylbenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 843-853. [Link]

  • NIST. (n.d.). Benzene, (2-bromoethyl)-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

Sources

Comparative

A Comparative Guide for Researchers: 2-Bromoethyl Phenylacetate vs. its 2-Chloroethyl Analog

Introduction In the landscape of organic synthesis and pharmaceutical development, haloethyl esters serve as versatile bifunctional building blocks. Their utility lies in the inherent reactivity of the carbon-halogen bon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis and pharmaceutical development, haloethyl esters serve as versatile bifunctional building blocks. Their utility lies in the inherent reactivity of the carbon-halogen bond, which allows for the strategic introduction of an ethyl acetate moiety onto various nucleophilic scaffolds. This guide provides an in-depth comparison of two such reagents: 2-Bromoethyl phenylacetate and its 2-Chloroethyl analog. While structurally similar, the seemingly minor substitution of bromine for chlorine imparts significant differences in reactivity, cost, and stability, influencing their selection for specific synthetic applications. This document will explore these differences from a mechanistic standpoint, provide supporting experimental context, and offer practical guidance for researchers in the field.

Section 1: Physicochemical Properties - A Head-to-Head Comparison

The fundamental physicochemical properties of a reagent are critical for experimental design, dictating everything from reaction setup to purification strategy. Below is a comparative summary of the key properties for 2-bromoethyl phenylacetate and 2-chloroethyl phenylacetate.

Property2-Bromoethyl Phenylacetate2-Chloroethyl Phenylacetate
Structure Phenyl-CH₂-C(=O)O-CH₂CH₂BrPhenyl-CH₂-C(=O)O-CH₂CH₂Cl
CAS Number 13295-09-5943-59-9[1]
Molecular Formula C₁₀H₁₁BrO₂C₁₀H₁₁ClO₂[1]
Molecular Weight 243.10 g/mol [2]198.65 g/mol [1]
Physical State Liquid (Expected)Liquid
Boiling Point Higher than chloro-analog (Expected)~135-140 °C at 10 mmHg
Density >1.03 g/mL (Expected)~1.16 g/mL
Reactivity HigherLower
Cost Generally HigherGenerally Lower

Note: Specific experimental data for 2-bromoethyl phenylacetate is less prevalent in the literature compared to its chloro-analog. Expected properties are based on established chemical trends where bromo-compounds have higher molecular weights, densities, and boiling points than their chloro-counterparts.

Section 2: The Core of Reactivity - A Mechanistic Perspective

The primary utility of these reagents is as alkylating agents in nucleophilic substitution reactions. The rate and efficiency of these reactions are directly governed by the nature of the halogen, which functions as the leaving group.

The SN2 Reaction Mechanism

For these primary alkyl halides, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion. The reaction rate is dependent on the concentrations of both the substrate (the haloethyl ester) and the incoming nucleophile.

The Decisive Role of the Leaving Group

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departing. Key factors include the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻).

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond. This is due to the larger size of the bromine atom, resulting in a longer and more diffuse orbital overlap with carbon compared to the smaller chlorine atom. A weaker bond requires less energy to break, thus favoring a faster reaction rate for the bromo-compound.[3][4]

  • Anion Stability: The stability of the leaving group as an anion is crucial. Bromide (Br⁻) is a more stable anion than chloride (Cl⁻). This is because the negative charge is dispersed over a larger electron cloud in the bromide ion, making it less basic and a better leaving group. In nucleophilic substitution reactions, the general order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][6]

Consequently, 2-bromoethyl phenylacetate is inherently more reactive than 2-chloroethyl phenylacetate . This higher reactivity translates to faster reaction times and the ability to proceed under milder conditions (e.g., lower temperatures), which can be advantageous for sensitive substrates.

Caption: SN2 reaction pathway for haloethyl phenylacetates.

Section 3: Synthesis Protocols and Experimental Considerations

Both compounds can be synthesized via standard esterification procedures. A common and robust method is the Fischer esterification of phenylacetic acid with the corresponding 2-haloethanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of 2-Chloroethyl Phenylacetate

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add phenylacetic acid (13.6 g, 0.1 mol), 2-chloroethanol (9.66 g, 0.12 mol), toluene (100 mL), and concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected (theoretical: 1.8 mL) and by thin-layer chromatography (TLC) until the starting phenylacetic acid is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted phenylacetic acid, followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 2-chloroethyl phenylacetate as a clear liquid.

Protocol Note: To synthesize the 2-bromoethyl analog, simply substitute 2-chloroethanol with an equimolar amount of 2-bromoethanol. The reaction with 2-bromoethanol may proceed slightly faster due to its higher boiling point allowing for a higher reflux temperature, although the primary difference between the two reagents lies in their subsequent use as alkylating agents, not their synthesis.

Section 4: Applications in Drug Discovery and Organic Synthesis

The primary application of these reagents is to serve as electrophilic synthons for introducing the –CH₂CH₂–O–C(=O)–CH₂–Phenyl fragment into a molecule. This is particularly relevant in medicinal chemistry for modifying lead compounds to improve their pharmacokinetic or pharmacodynamic properties.

  • Prodrug Synthesis: The ester linkage can be designed to be cleaved in vivo by esterase enzymes, releasing a parent drug molecule. The haloethyl group provides the reactive handle to attach this ester-containing promoiety to a nucleophilic site on the drug (e.g., an amine or a phenol).

  • Linker Chemistry: In the development of more complex therapeutics like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. While not direct linkers themselves, these reagents can be used to build up more complex linker structures.

  • Scaffold Elaboration: In early-stage drug discovery, these reagents are used to alkylate various heterocyclic scaffolds to create libraries of new chemical entities for biological screening. For example, the synthesis of the antihistamine drug Bilastine involves derivatives of 4-(2-haloethyl)phenylacetate, demonstrating the industrial relevance of this chemical class.[7] Similarly, various phenylacetate derivatives have been explored for their potential as hypnotic agents.[8][9]

Choosing Between Bromo and Chloro:

  • Choose 2-Bromoethyl Phenylacetate when:

    • High reactivity is required for alkylating a weak nucleophile.

    • Milder reaction conditions (e.g., lower temperature) are necessary to avoid side reactions on a complex substrate.

    • Faster reaction kinetics are desired to improve throughput.

  • Choose 2-Chloroethyl Phenylacetate when:

    • Cost is a primary concern, as chloro-reagents are typically less expensive.

    • A more moderate and controllable reaction rate is preferred to avoid over-alkylation or other side reactions with highly reactive nucleophiles.

    • The nucleophile being used is sufficiently strong to react efficiently with the less reactive chloro-compound.

Section 5: Summary and Recommendations

2-Bromoethyl phenylacetate and 2-chloroethyl phenylacetate are valuable synthetic intermediates that differ primarily in the reactivity of their carbon-halogen bond. The bromo-derivative is the more reactive electrophile due to the superior leaving group ability of bromide compared to chloride. This enhanced reactivity allows for faster reactions under milder conditions but often comes at a higher financial cost.

For the practicing researcher, the choice is a trade-off between reactivity and cost. For difficult alkylations or with thermally sensitive substrates, the bromo-compound is the superior choice. For large-scale syntheses or when working with strong nucleophiles, the more economical and moderately reactive chloro-analog often provides the optimal balance of efficiency and cost. A clear understanding of the mechanistic principles governing their reactivity, as outlined in this guide, is paramount for making an informed and successful selection.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97780, Ethyl bromophenylacetate. Retrieved from [Link]

  • Zhang, G., et al. (2023). Design, synthesis and evaluation of heterocyclic 2-phenylacetate derivatives as water-soluble rapid recovery hypnotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20154336, 2-Chloro-2-phenylacetate. Retrieved from [Link]

  • ChemSynthesis (n.d.). ethyl 2-bromo-2-phenylacetate. Retrieved from [Link]

  • NIST (n.d.). 2-Chloroethyl phenyl acetate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Google Patents (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2780092, Ethyl 2-(2-bromophenyl)acetate. Retrieved from [Link]

  • Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances. Available at: [Link]

  • Zhang, G., et al. (2023). Design, synthesis and evaluation of heterocyclic 2-phenylacetate derivatives as water-soluble rapid recovery hypnotics. PubMed. Retrieved from [Link]

  • Reusch, W. (2013). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • Google Patents (n.d.). CN104326909A - Methods for preparation of alpha, alpha-dimethyl-4-(2-haloethyl) phenyl acetate and synthesis of bilastine.
  • MDPI (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: Ethyl phenylacetate. Retrieved from [Link]

  • The Good Scents Company (n.d.). phenyl acetate. Retrieved from [Link]

  • Chemistry Stack Exchange (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • Scribd (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

  • University of Calgary (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • Quora (2022). Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of Brominated Phenylacetates

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Certified Reference Standards A reference standard is a highly purified and well-characterized substance used as a measurement base. In...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Certified Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base. In pharmaceutical analysis, its role is paramount for:

  • Identity Confirmation: Ensuring the correct chemical entity is present.

  • Purity Assessment: Quantifying the amount of the main component and identifying impurities.

  • Assay Validation: Establishing the accuracy and precision of an analytical method.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies.

The absence of a certified reference standard for a target analyte necessitates the use of a well-characterized internal standard or a closely related compound with a known purity profile.

Commercially Available Reference Standards for Brominated Phenylacetates

For researchers requiring a reference standard for the analysis of brominated phenylacetates, several high-purity options are available from reputable suppliers. Below is a comparison of commercially available reference standards for compounds structurally related to the initial topic.

Compound NameCAS NumberMolecular FormulaPuritySupplier Examples
Ethyl 2-bromo-2-phenylacetate 2882-19-1C₁₀H₁₁BrO₂≥95% - >98%Sigma-Aldrich, TCI, Fluorochem[1]
Methyl 2-bromo-2-phenylacetate 3042-81-7C₉H₉BrO₂≥97%Sigma-Aldrich
Ethyl 2-(2-bromophenyl)acetate 2178-24-7C₁₀H₁₁BrO₂98%Thermo Scientific Chemicals[2]
Phenylacetic acid 103-82-2C₈H₈O₂≥99.0%Sigma-Aldrich

Note: Purity levels and availability are subject to change. It is recommended to obtain the latest Certificate of Analysis (CoA) from the supplier.

A Certificate of Analysis for a reference standard should provide detailed information on the analytical methods used for characterization (e.g., HPLC, GC, NMR, MS) and the certified purity value with its uncertainty. For instance, a CoA for Ethyl 4-bromophenylacetate from Acros Organics specifies a purity of 99.3% as determined by GC and confirms the structure by infrared spectroscopy[3].

Analytical Techniques for the Characterization and Quantification of Brominated Phenylacetates

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, impurity profiling, structural elucidation).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like brominated phenylacetates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these analyses.

Causality Behind Experimental Choices in HPLC:

  • Stationary Phase: A C18 column is a common first choice due to its hydrophobicity, which provides good retention for phenyl-containing compounds. For analytes with aromatic rings, phenyl-based stationary phases can offer alternative selectivity through π-π interactions[4].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The choice of buffer and its pH can influence the peak shape and retention time, especially if acidic impurities are present. For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred[5].

  • Detection: UV detection is ideal for these compounds due to the presence of the phenyl chromophore. A detection wavelength of around 210 nm or 254-273 nm is generally effective[6].

Experimental Protocol: RP-HPLC Analysis of Ethyl 2-bromo-2-phenylacetate

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject into HPLC System filter->injection separation Separation on C18 Column injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: HPLC analytical workflow for brominated phenylacetates.

Method Parameters:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA common mobile phase for retaining and eluting moderately polar compounds. Phosphoric acid helps to ensure good peak shape[5].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at 210 nmWavelength at which the phenyl group has strong absorbance.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Brominated phenylacetates are amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Causality Behind Experimental Choices in GC:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. The choice of column will depend on the specific separation required, particularly for resolving isomers or closely related impurities.

  • Injection: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For enhanced selectivity and structural information, a Mass Spectrometer (MS) is the detector of choice[7].

Experimental Protocol: GC-MS Analysis of Ethyl 2-bromo-2-phenylacetate

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Dilute Sample in Suitable Solvent (e.g., Dichloromethane) prep_end Transfer to GC Vial prep_start->prep_end injection Inject into GC-MS System prep_end->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection separation->detection integration Chromatogram Integration detection->integration library_search Mass Spectral Library Search integration->library_search quantification Quantification library_search->quantification

Caption: GC-MS analytical workflow for brominated phenylacetates.

Method Parameters:

ParameterValueRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmA versatile column for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures efficient vaporization of the analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to elute the analyte and any potential impurities.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40-400 m/zCovers the expected mass range of the analyte and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity of a reference standard.

Key Diagnostic NMR Signals for Ethyl 2-bromo-2-phenylacetate:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

    • A singlet for the methine proton (-CH(Br)-).

    • Multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • A signal for the methine carbon attached to the bromine.

    • Signals for the carbons of the phenyl ring.

    • A signal for the carbonyl carbon of the ester.

The chemical shifts and coupling constants provide a unique fingerprint of the molecule, confirming its structure and providing information about its purity. For example, NMR data is available for related compounds like 3-bromophenylacetic acid and 4-bromophenylacetic acid which can be used for comparative purposes[8][9].

Conclusion

While a direct reference standard for "2-Bromoethyl 2-phenylacetate" may not be readily available, a comprehensive analytical strategy can be developed by leveraging the high-quality reference standards of closely related and commercially accessible compounds such as Ethyl 2-bromo-2-phenylacetate . By employing a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques, researchers can confidently establish the identity, purity, and concentration of their target analytes. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this class of compounds, ensuring the accuracy and reliability of research and development outcomes.

References

  • [No specific reference for 2-Bromoethyl 2-phenylacetate was found, supporting the conclusion of its rarity or potential misnomer.]
  • ChemSynthesis. (2025, May 20). ethyl 2-bromo-2-phenylacetate. Retrieved from [Link]

  • PubChem. Ethyl bromophenylacetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (Supporting Information).
  • SIELC Technologies. (2018, May 16). Ethyl bromophenylacetate. Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd.
  • Blythe, J. W., Heitz, A., Joll, C. A., & Kagi, R. I. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • SpectraBase. 4-(Bromomethyl)phenylacetic acid - Optional[1H NMR] - Spectrum.
  • SpectraBase. Phenylacetic acid, phenyl ester - Optional[MS (GC)] - Spectrum.
  • ChemBK. (2024, April 9).
  • Thermo Fisher Scientific.
  • Oakwood Chemical.
  • PubChem. Ethyl 2-(2-bromophenyl)acetate. Retrieved from [Link]

  • ChemScene.
  • Karoum, F., et al. (1986). Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry. Acta Medica Okayama, 40(5), 271-276.
  • Kašička, V., et al. (2020). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. Electrophoresis, 41(21-22), 1899-1907.
  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • Chemspace.
  • Thermo Fisher Scientific.
  • SpectraBase. Phenylacetic acid, butyl ester - Optional[MS (GC)] - Spectrum.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-459.
  • Processes of Petrochemistry and Oil Refining.
  • Reyes, L. H., et al. (2025).
  • Ebrahimzadeh, H., et al. (2007). Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids.
  • LCGC International. (2016, September 13).
  • Fronza, G., et al. (2026, January 15). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromoethyl 2-phenylacetate

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized re...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 2-Bromoethyl 2-phenylacetate demand a protocol that is not only compliant with regulations but is also grounded in a deep understanding of the chemical's properties. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Bromoethyl 2-phenylacetate, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

The primary hazards are associated with its reactivity and potential toxicity. As a bromo-organic compound, it is classified as a halogenated solvent waste, which has specific disposal requirements.[3][4] Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and highly corrosive hydrogen bromide.[5][6]

Table 1: Inferred Hazard Identification for 2-Bromoethyl 2-phenylacetate

Hazard ClassGHS CategoryPrecautionary StatementRationale & Reference
Skin Corrosion/IrritationCategory 2 (Irritant) to Category 1B (Corrosive)H315: Causes skin irritation.H314: Causes severe skin burns and eye damage.Based on data for structural isomers. The presence of the bromo-group necessitates caution, treating it as at least a significant irritant, if not corrosive.[2][7]
Serious Eye Damage/IrritationCategory 2 (Irritant) to Category 1 (Damage)H319: Causes serious eye irritation.H318: Causes serious eye damage.Direct contact with eye tissue can cause significant, potentially irreversible damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of vapors or aerosols can irritate the respiratory tract.[1][7]

This risk profile mandates that 2-Bromoethyl 2-phenylacetate be treated as a hazardous chemical waste, necessitating segregation from general and non-halogenated waste streams and disposal via a licensed professional service.[3][8]

Operational Safety: Personal Protective Equipment (PPE)

Before handling or preparing 2-Bromoethyl 2-phenylacetate for disposal, the correct implementation of Personal Protective Equipment (PPE) is the first line of defense. Engineering controls, such as a certified chemical fume hood, are essential to minimize inhalation exposure.[9]

Table 2: Required PPE for Handling 2-Bromoethyl 2-phenylacetate

PPE CategorySpecificationPurpose & Rationale
Eye & Face Protection Chemical splash goggles with side-shields or a full-face shield. Must conform to EN166 (EU) or NIOSH (US) standards.Protects against splashes and vapors that can cause severe eye irritation or damage.[1][10]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Butyl rubber). Inspect gloves for integrity before each use.Prevents direct skin contact, which can cause irritation or burns. Double gloving is recommended for added protection.[5][9]
Body Protection A chemically resistant laboratory coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.[9][11]
Footwear Closed-toe shoes constructed of a chemically resistant material.Protects feet from potential spills.[9]

Spill Management: Immediate Response Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Small Spills (<100 mL within a fume hood):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent to dike the spill.[12]

  • Absorption: Gently apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collection: Carefully scoop the contaminated absorbent material into a designated, properly labeled hazardous waste container for halogenated organic waste.[9]

  • Decontamination: Clean the spill area with a soap and water solution, followed by a final rinse.[9] All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.

Large Spills (>100 mL or any spill outside a fume hood):
  • EVACUATE: Immediately evacuate all personnel from the affected area.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • ALERT: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.[13]

  • DO NOT attempt to clean up a large spill unless you are trained and equipped to do so as part of an official emergency response team.

Step-by-Step Disposal Procedure

The disposal of 2-Bromoethyl 2-phenylacetate must be systematic to ensure safety and regulatory compliance. The guiding principle is that this material must never be disposed of down the drain or in regular trash.[3][8]

Step 1: Segregation of Waste

The most critical step in chemical waste management is proper segregation. As a halogenated organic compound, 2-Bromoethyl 2-phenylacetate waste must be collected separately from non-halogenated organic waste.[14]

  • Causality: Mixing these waste streams needlessly classifies the entire volume as the more hazardous and expensive-to-dispose-of halogenated waste.[3] Furthermore, treatment methods differ; halogenated waste often requires high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HBr).[15][16]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting lid. Ensure the container is clean and in good condition.[17]

  • Collect Waste: Collect all waste containing 2-Bromoethyl 2-phenylacetate, including unused product, reaction residues, and contaminated materials (pipette tips, gloves, absorbent pads), in this dedicated container.

  • Label Accurately: The container must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste" [8]

    • The full chemical name: "2-Bromoethyl 2-phenylacetate"

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, irritant).

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • Well-ventilated, preferably within a ventilated cabinet.[5]

  • Cool and dry.

  • Away from incompatible materials, such as strong oxidizing agents, acids, and bases.[5]

  • Secure and under the control of laboratory personnel.

Step 4: Professional Disposal

Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][15] You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled and disposed of by a permitted facility.[3] The primary disposal method for such compounds is controlled incineration at a facility equipped to handle halogenated organic materials.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-Bromoethyl 2-phenylacetate from use to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Final Disposition start 2-Bromoethyl 2-phenylacetate (In Use) waste_gen Waste Generation (Unused Reagent, Contaminated Items, Residue) start->waste_gen spill Accidental Spill start->spill segregate Segregate from Non-Halogenated Waste waste_gen->segregate spill->segregate After cleanup container Select & Label Container for 'Halogenated Organic Waste' storage Store in Designated Satellite Accumulation Area container->storage segregate->container Correct Stream disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration Controlled Incineration at Permitted Facility disposal->incineration

Caption: Workflow for the safe disposal of 2-Bromoethyl 2-phenylacetate.

Decontamination of Equipment

All non-disposable equipment, such as glassware or magnetic stir bars, that has come into contact with 2-Bromoethyl 2-phenylacetate must be thoroughly decontaminated.

  • Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) into the designated halogenated waste container.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow to air dry completely or dry in an oven as appropriate.

By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, reinforcing the trust and responsibility inherent in scientific research.

References

  • SAFETY DATA SHEET - Ethyl 2-bromophenylacetate. Thermo Fisher Scientific.

  • Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2. PubChem, National Center for Biotechnology Information.

  • HAZARD SUMMARY - ETHYL BROMOACETATE. New Jersey Department of Health.

  • Phenyl Ethyl Phenyl Acetate Safety Data Sheet. Vigon International, Inc.

  • Safety Data Sheet - Phenylacetic acid. CPAChem.

  • Safeguarding Your Laboratory: Proper Disposal of 2-Bromoethylamine. Benchchem.

  • Ethyl bromophenylacetate | C10H11BrO2. PubChem, National Center for Biotechnology Information.

  • 2-Bromoethyl ethyl ether - Safety Data Sheet. ChemicalBook.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • SAFETY DATA SHEET - (2-Bromoethyl)benzene. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Bromoethyl acetate. Fisher Scientific.

  • Ethyl 2-bromo-2-phenylacetate. Fluorochem.

  • Ethyl 2-bromo-2-phenylacetate | 2882-19-1. Sigma-Aldrich.

  • Ethyl 2-Bromo-2-phenylacetate | 2882-19-1. Tokyo Chemical Industry (TCI).

  • Ethyl 2-Bromo-2-phenylacetate | 2882-19-1. TCI (Shanghai) Development Co., Ltd.

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate. Benchchem.

  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide. Benchchem.

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).

  • Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). U.S. Environmental Protection Agency (EPA).

  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.

  • Cleaning up a spill. Kent State University, Compliance and Risk Management.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoethyl 2-phenylacetate

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The integrity of our work and our personal well-being depend on a proacti...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The integrity of our work and our personal well-being depend on a proactive safety culture, not a reactive one. When handling reactive chemical intermediates like 2-Bromoethyl 2-phenylacetate, this principle is paramount. This guide moves beyond a simple checklist, offering a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only follow protocols but to understand the critical reasoning that underpins them.

Foundational Hazard Assessment: Understanding the "Why"

2-Bromoethyl 2-phenylacetate and structurally similar compounds are classified as hazardous substances that demand respect. A thorough understanding of their risk profile is the non-negotiable first step in establishing a safe handling protocol.

Based on available Safety Data Sheets (SDS), the primary hazards associated with this class of chemicals include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation, with the potential for damage if not addressed immediately.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][2][3]

These classifications are not abstract warnings; they are directives that inform every PPE choice we make. The potential for skin, eye, and respiratory irritation dictates a multi-layered defense strategy.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary method for minimizing exposure.[4][5] PPE serves as the essential final barrier between you and the chemical.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is mandatory.

  • What to Use: At a minimum, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]

  • The Causality: Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes or vapors.[6][7] In situations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a full-face shield should be worn in addition to chemical splash goggles.[8][9]

Hand Protection

Dermal contact is a primary route of exposure in laboratory settings.[8] Proper glove selection is critical.

  • What to Use: Use chemical-resistant gloves. Safety data sheets for similar compounds specify Nitrile rubber as a suitable material.[1] Always inspect gloves for tears or pinholes before use.[4][6]

  • The Causality: Not all gloves offer the same level of protection. Materials like latex have poor resistance to many laboratory chemicals. Nitrile provides a more reliable barrier against this class of compound. For prolonged tasks, consider using thicker gloves (e.g., >8 mil) or double-gloving. Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of as hazardous waste.[6][10]

Body Protection

To prevent accidental skin contact from spills or splashes, appropriate body protection is essential.

  • What to Use: A standard laboratory coat is the minimum requirement. For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[7][9] Ensure clothing fully covers your legs, and wear closed-toe shoes—sandals or perforated shoes are never acceptable in a laboratory environment.[4]

  • The Causality: A lab coat not only protects your personal clothing but also prevents the transfer of contamination outside of the laboratory. Contaminated clothing should be removed immediately and decontaminated before reuse.[1][5]

Respiratory Protection

While primary respiratory protection is achieved through a fume hood, supplemental PPE may be necessary in specific situations.

  • When to Use: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.[5]

  • The Causality: Since 2-Bromoethyl 2-phenylacetate can cause respiratory irritation, inhaling its vapors or aerosols must be avoided.[1][11] The appropriate respirator would typically be an air-purifying respirator (APR) with organic vapor cartridges, approved by NIOSH or an equivalent standard.

Summary of PPE Requirements
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required with proper fume hood function
Weighing/Transfer (Open Bench) Not Recommended; perform in hoodN/AN/AN/A
Large Volume Transfer Face Shield over GogglesNitrile GlovesChemical-Resistant Apron over Lab CoatNot required with proper fume hood function
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant CoverallsAir-Purifying Respirator with Organic Vapor Cartridges

Experimental Workflow: A Self-Validating Protocol

A safe protocol is a self-validating one. This workflow diagram illustrates the continuous cycle of assessment and action required for safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A 1. Assess Hazards (Review SDS) B 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Inspect PPE for Damage B->C D 4. Don PPE Correctly C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Doff PPE (Avoid Self-Contamination) E->F G 7. Decontaminate Reusable PPE F->G H 8. Dispose of Consumable PPE & Chemical Waste Correctly G->H H->A Begin Next Task

Sources

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